Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Description
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Properties
IUPAC Name |
ethyl 2-amino-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDWQEOYYRXMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403279 | |
| Record name | Ethyl 3-pyridin-2-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103394-76-9 | |
| Record name | Ethyl 3-pyridin-2-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
This guide provides a comprehensive overview of a robust and well-established method for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in fundamental organic chemistry principles and are designed to be reproducible and scalable for research and development applications. We will delve into the strategic considerations behind the chosen synthetic route, provide step-by-step experimental protocols, and outline a thorough characterization workflow to ensure the identity, purity, and integrity of the final compound.
Introduction and Strategic Rationale
This compound is a non-canonical amino acid ester featuring a pyridine moiety, which imparts unique physicochemical properties relevant for its use as a scaffold in the design of novel therapeutic agents. The synthesis of such hybrid molecules requires a strategic approach that allows for the efficient and controlled introduction of both the amino acid and the heterocyclic components.
The synthetic strategy outlined in this guide is based on the well-established alkylation of diethyl acetamidomalonate.[1][2] This classical approach is highly versatile for the synthesis of a wide range of α-amino acids and offers several advantages:
-
Convergent Synthesis: It allows for the straightforward coupling of the pyridine-containing electrophile with the nucleophilic malonate derivative.
-
Commercial Availability of Starting Materials: The key reagents, diethyl acetamidomalonate and 2-(chloromethyl)pyridine hydrochloride, are readily available.[3][4]
-
Robust and Scalable: The reaction conditions are generally mild and amenable to scaling up for larger quantity production.
The overall synthetic pathway can be conceptualized as a three-stage process:
-
Alkylation: Formation of the carbon-carbon bond between the pyridine ring and the malonate backbone.
-
Hydrolysis and Decarboxylation: Conversion of the substituted malonate intermediate to the target amino acid.
-
Esterification (if necessary): Although the target is an ethyl ester, this step would be relevant for other ester derivatives. In our proposed route, the ethyl ester group is carried through from the starting malonate.
Below is a graphical representation of the synthetic workflow.
Sources
Navigating the Physicochemical Landscape of Ethyl 2-amino-3-(pyridin-2-yl)propanoate: A Technical Guide for Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: Unveiling a Molecule of Interest
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a heterocyclic compound with potential applications in pharmaceutical research and development. Its structure, featuring a pyridine ring, an amino group, and an ethyl ester, suggests its utility as a versatile building block in the synthesis of more complex molecules. However, a comprehensive, publicly available dataset of its specific physicochemical properties is currently limited. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for characterizing this molecule.
A critical aspect to note is the existence of a closely related and more extensively documented isomer, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9), which serves as a key intermediate in the synthesis of the anticoagulant Dabigatran Etexilate.[1][2] The distinct positioning of the amino group between these two isomers will significantly influence their physicochemical profiles and, consequently, their biological activity and formulation requirements. While direct experimental data for this compound is scarce, its dihydrochloride salt is referenced in the literature (CAS No: 33560-87-1), confirming the synthesis and isolation of the parent compound.[3]
This technical guide will, therefore, serve a dual purpose. Firstly, it will present the known physicochemical data of the isomeric Ethyl 3-(pyridin-2-ylamino)propanoate as a comparative reference, emphasizing the importance of precise structural characterization. Secondly, and more crucially, it will provide detailed, field-proven experimental protocols for determining the essential physicochemical properties of this compound, empowering researchers to generate a comprehensive data package for this promising molecule.
Comparative Physicochemical Data of Isomer: Ethyl 3-(pyridin-2-ylamino)propanoate
To underscore the significance of isomeric differences, the following table summarizes the available data for Ethyl 3-(pyridin-2-ylamino)propanoate. It is imperative for researchers to empirically determine these values for this compound, as they are expected to differ.
| Property | Value | Source(s) |
| CAS Number | 103041-38-9 | [4][5][6][7] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5][7] |
| Molecular Weight | 194.23 g/mol | [4][7] |
| Appearance | White to off-white solid/crystals | [4][6][7] |
| Melting Point | 48-50 °C | [5] |
| Boiling Point | 125 °C at 0.2 mmHg; 337.8 °C at 760 mmHg | [5][7] |
| Density | ~1.13 g/cm³ | [7] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| pKa (Predicted) | 6.26 ± 0.10 | [5] |
| LogP (Predicted) | 1.54 (at 22 °C and pH 6) | [5] |
Core Physicochemical Properties: A Guide to Experimental Determination
The following sections detail the significance of key physicochemical parameters and provide robust protocols for their experimental determination.
Melting Point: A Key Indicator of Purity and Identity
The melting point is a fundamental thermal property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
This method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to obtain an approximate melting point range. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
Aqueous Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. Poor solubility can be a significant hurdle in drug development.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid should be visually confirmed.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Lipophilicity (LogP): A Predictor of Membrane Permeability and ADME Properties
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an aqueous and a lipid phase. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Compound Dissolution: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a sealed container.
-
Equilibration: Shake the container for a sufficient time to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's solubility, absorption, and distribution in different pH environments of the body. For this compound, the pKa of the pyridine nitrogen and the amino group will be of particular interest.
-
Solution Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Specialized software is often used for precise pKa determination from the titration data.
Spectroscopic Characterization: Confirming Structure and Identity
A full suite of spectroscopic data is essential for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Conclusion
References
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-
Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents. (n.d.).
-
CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. (n.d.). Retrieved January 21, 2026, from [Link]
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Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). Retrieved January 21, 2026, from [Link]
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Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 - BioCrick. (n.d.). Retrieved January 21, 2026, from [Link]
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Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from [Link]
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. (n.d.).
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The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 21, 2026, from [Link]
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Introduction: A Pivotal Building Block in Modern Anticoagulant Therapy
An In-Depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9): Synthesis, Purification, and Application
Ethyl 3-(pyridin-2-ylamino)propanoate, identified by the CAS Number 103041-38-9, is a heterocyclic building block of significant interest within the pharmaceutical industry.[1] While a simple molecule at first glance, its true value lies in its role as a critical intermediate for the synthesis of advanced pharmaceutical agents.[2][3] Specifically, this compound is a cornerstone in the manufacturing of Dabigatran etexilate, a potent, direct thrombin inhibitor used clinically as an oral anticoagulant.[2][3][4]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of Ethyl 3-(pyridin-2-ylamino)propanoate. We will delve into its physicochemical characteristics, explore the prevalent synthesis and purification methodologies from a mechanistic perspective, and contextualize its critical application in the synthesis of next-generation therapeutics.
PART 1: Physicochemical and Structural Characteristics
The structural integrity and physical properties of a starting material are foundational to its successful application in complex synthetic routes. Ethyl 3-(pyridin-2-ylamino)propanoate is typically a white to pale yellow solid, stable under recommended storage conditions.[5][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103041-38-9 | [1][2][7] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [7][8] |
| Molecular Weight | 194.23 g/mol | [1][7][8] |
| Appearance | White to off-white solid/crystals | [1][2][5] |
| Melting Point | 48-50°C | [7][9] |
| Boiling Point | 337.8°C at 760 mmHg; 125°C at 0.2 mmHg | [1][7][9] |
| Density | ~1.13 g/cm³ | [1][7] |
| Flash Point | 158.1°C | [1][7] |
| SMILES | CCOC(=O)CCNc1ccccn1 | [8] |
| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [1] |
PART 2: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Mechanistic Approach
The most prevalent and industrially scalable synthesis of this intermediate is a Michael addition reaction. This approach is favored due to the relatively low cost and accessibility of the starting materials.[3]
Core Reaction: 2-Aminopyridine + Ethyl Acrylate → Ethyl 3-(pyridin-2-ylamino)propanoate
Experimental Protocol: Catalyzed Michael Addition
This protocol is a synthesis based on methodologies described in the chemical literature and patent filings.[2][3][4]
1. Reagent Preparation & Setup:
- In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (e.g., 50 g).[4]
- Add anhydrous ethanol as the solvent (e.g., 50 mL). The choice of an anhydrous solvent is critical to prevent side reactions, such as the hydrolysis of the ethyl acrylate ester.[3][4]
- Stir the mixture until the 2-aminopyridine is mostly or fully dissolved.[4]
2. Addition of Reactants:
- Slowly add ethyl acrylate (e.g., 56.5 mL) to the solution. Ethyl acrylate serves as the Michael acceptor.[4]
- Following this, slowly add the catalyst, such as trifluoromethanesulfonic acid (e.g., 9 mL).[4] This strong acid catalyzes the addition by protonating the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating the nucleophilic attack of the exocyclic amine onto the activated double bond of the acrylate. Alternative catalysts include Brønsted acids supported on silica gel, which can offer easier workup and catalyst recycling.[10]
3. Reaction Execution:
- Establish an inert atmosphere by purging the system with nitrogen. This prevents oxidation and other undesired side reactions at elevated temperatures.[2][3]
- Heat the reaction mixture in an oil bath to a temperature of 120-160°C.[2][3]
- Maintain the reflux and stirring for 16-20 hours to drive the reaction to completion.[2][3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Workup and Isolation:
- After the reaction is complete, cool the mixture to 35-40°C.[2]
- The crude reaction solution is typically washed with a non-polar organic solvent like petroleum ether to remove unreacted ethyl acrylate and other non-polar impurities.[2][3]
- Concentrate the solution under reduced pressure to remove the ethanol solvent.[2]
The yield for this one-step synthesis is reported to be high, often in the range of 80-85%, with a purity of approximately 99% as determined by HPLC.[3][4]
Caption: A streamlined workflow for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate.
PART 3: Purification and Analytical Validation
Achieving high purity is paramount for pharmaceutical intermediates to prevent the introduction of impurities into the final active pharmaceutical ingredient (API).
Purification Protocol: Recrystallization & Adsorption
-
Solvent Selection: The concentrated crude product is typically dissolved in a minimal amount of a suitable solvent system. A common choice is a mixture of petroleum ether and ethyl acetate.[2][3] The ideal solvent system is one in which the desired compound is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain soluble at all temperatures.
-
Recrystallization: The solution is heated to fully dissolve the solid, then slowly cooled. This slow cooling process allows for the formation of a pure crystalline lattice of Ethyl 3-(pyridin-2-ylamino)propanoate, leaving impurities behind in the mother liquor. The resulting white, flaky crystals are then isolated by suction filtration.[2][4]
-
Adsorptive Purification: For enhanced purity, an alternative or supplementary method involves silica gel adsorption.[11] The crude reaction mother liquor is mixed with an organic solvent and silica gel. The silica gel adsorbs pigments and polar by-products. The target compound is then eluted with a second, more polar solvent, and the eluate is concentrated to yield the purified product before a final recrystallization step.[11]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. It provides a quantitative measure of the compound's purity against known reference standards and detects any residual starting materials or by-products. Purity levels exceeding 99% are typically required and achievable.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra provide detailed information about the molecular framework, confirming that the desired chemical transformation has occurred.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, ensuring it matches the theoretical value of 194.23 g/mol .[8]
PART 4: Application in the Synthesis of Dabigatran Etexilate
The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is its role as a key intermediate in the multi-step synthesis of Dabigatran etexilate.[2][3] Dabigatran is a direct thrombin inhibitor, which works by blocking the activity of thrombin, a key enzyme in the blood coagulation cascade. This action prevents the formation of blood clots, making it a vital therapy for patients at risk for stroke and systemic embolism.[3]
The synthesis of Dabigatran involves several subsequent chemical transformations where Ethyl 3-(pyridin-2-ylamino)propanoate serves as the foundational scaffold upon which the rest of the complex molecule is constructed.
Caption: The synthetic pathway from starting materials to the final drug and its therapeutic mechanism of action.
PART 5: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the handling area.[12]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[5][6][9] This prevents degradation from moisture and atmospheric oxygen.
-
Safety: The material is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[12]
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9) is more than just a chemical compound; it is an enabling molecule in the field of medicinal chemistry. Its well-defined and high-yield synthesis, coupled with its specific structural features, makes it an indispensable precursor for the production of the life-saving anticoagulant Dabigatran etexilate. For researchers and developers in the pharmaceutical sector, a thorough understanding of this intermediate's synthesis, purification, and handling is fundamental to the successful and efficient manufacturing of modern therapeutics.
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Chemsrc. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. [Link]
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Carl ROTH. Ethyl 3-(pyridin-2-ylamino)propanoate, 100 g. [Link]
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Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. [Link]
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Pharmaffiliates. CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. [Link]
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Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
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PubChem. Ethyl 2-amino-2-(pyridin-3-yl)propanoate. [Link]
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A Technical Guide to the Spectroscopic Analysis of Ethyl 3-(pyridin-2-ylamino)propanoate
Introduction
This technical guide provides an in-depth exploration of the spectroscopic analysis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2][] It is important to note that the topic of this guide, "Ethyl 2-amino-3-(pyridin-2-yl)propanoate," appears to be a slight misnomer in common chemical literature. The widely referenced compound in relation to Dabigatran synthesis is CAS No. 103041-38-9, chemically named Ethyl 3-(pyridin-2-ylamino)propanoate.[][4] This guide will focus on the comprehensive spectroscopic characterization of the latter, providing researchers, scientists, and drug development professionals with a foundational understanding of its structural elucidation through modern analytical techniques.
The structural integrity and purity of Ethyl 3-(pyridin-2-ylamino)propanoate are paramount in the pharmaceutical manufacturing process. Spectroscopic methods offer a non-destructive and highly informative approach to confirm its identity and quantify its purity. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound.
Molecular Structure and Key Spectroscopic Features
Ethyl 3-(pyridin-2-ylamino)propanoate is a white solid with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][] Its structure comprises a pyridine ring linked via a secondary amine to a propanoate ethyl ester chain. This unique combination of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For Ethyl 3-(pyridin-2-ylamino)propanoate, both ¹H and ¹³C NMR are indispensable.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of Ethyl 3-(pyridin-2-ylamino)propanoate is expected to exhibit distinct signals for each of the 14 protons, though some may overlap. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine-H6 | ~8.0 | dd | ~5, ~2 | 1H |
| Pyridine-H4 | ~7.4 | ddd | ~8, ~7, ~2 | 1H |
| Pyridine-H5 | ~6.6 | ddd | ~7, ~5, ~1 | 1H |
| Pyridine-H3 | ~6.5 | d | ~8 | 1H |
| NH | Broad singlet | - | - | 1H |
| -O-CH₂- (Ethyl) | ~4.1 | q | ~7 | 2H |
| -N-CH₂- | ~3.6 | t | ~7 | 2H |
| -C(=O)-CH₂- | ~2.6 | t | ~7 | 2H |
| -CH₃ (Ethyl) | ~1.2 | t | ~7 | 3H |
Causality behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for acquiring ¹H NMR spectra of moderately polar organic compounds like this one. It offers good solubility and its residual proton signal at 7.26 ppm does not typically interfere with the signals of interest.
-
Operating Frequency: A higher field strength (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(pyridin-2-ylamino)propanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H acquisition.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| Pyridine-C2 | ~158 |
| Pyridine-C6 | ~148 |
| Pyridine-C4 | ~137 |
| Pyridine-C3 | ~113 |
| Pyridine-C5 | ~107 |
| -O-CH₂- (Ethyl) | ~61 |
| -N-CH₂- | ~42 |
| -C(=O)-CH₂- | ~35 |
| -CH₃ (Ethyl) | ~14 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
-
Data Acquisition: Acquire the spectrum, which may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 194, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z = 149.
-
Cleavage of the bond between the nitrogen and the ethyl propanoate chain.
-
Fragmentation of the pyridine ring.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject the sample into the gas chromatograph.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program that allows for the elution of the compound without decomposition.
-
-
MS Analysis:
-
The eluent from the GC is directed into the ion source of the mass spectrometer (typically using electron ionization).
-
The ions are separated by their mass-to-charge ratio in the mass analyzer.
-
A detector records the abundance of each ion.
-
}
Workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 (moderate) |
| C-H (aromatic) | Stretching | 3000-3100 (weak) |
| C-H (aliphatic) | Stretching | 2850-3000 (moderate) |
| C=O (ester) | Stretching | 1730-1750 (strong) |
| C=N, C=C (aromatic) | Stretching | 1400-1600 (moderate) |
| C-O (ester) | Stretching | 1000-1300 (strong) |
| C-N | Stretching | 1000-1350 (moderate) |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
Expected UV-Vis Absorption:
Ethyl 3-(pyridin-2-ylamino)propanoate is expected to exhibit absorption maxima (λ_max) in the UV region due to the π → π* and n → π* electronic transitions of the pyridine ring. The exact position of the absorption bands can be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
-
The instrument will automatically subtract the absorbance of the blank from the sample absorbance.
-
}
Integration of spectroscopic data.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 3-(pyridin-2-ylamino)propanoate, employing a combination of NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the identity and quality of this pharmaceutically important intermediate. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate, 100 g. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Chemsrc. (2025). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a chiral α-amino acid ester featuring a pyridine side chain. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile role of the pyridine moiety in molecular interactions and the established biological importance of non-canonical amino acids.[1] A comprehensive understanding of the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its biological activity, designing derivatives with enhanced properties, and optimizing its synthesis. This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational and theoretical framework for its characterization, drawing upon established principles of conformational analysis and data from analogous structures.
Introduction: The Significance of Pyridine-Containing α-Amino Acid Esters
α-Amino acids and their derivatives are the fundamental building blocks of proteins and serve as crucial chiral synthons in organic synthesis. The incorporation of heteroaromatic side chains, such as the pyridine ring in this compound, introduces unique electronic and steric properties. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, significantly influencing intermolecular interactions with biological targets.[1] Consequently, amino acids with pyridine side chains are valuable components in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.
While the synthesis of α-amino esters with heteroaromatic side chains has been explored, a detailed conformational analysis of many of these molecules remains to be performed.[2][3] This guide aims to bridge this gap for this compound by presenting a theoretical and computational pathway to elucidate its structural and conformational characteristics. This knowledge is critical for structure-activity relationship (SAR) studies and rational drug design.
Predicted Molecular Structure and Key Geometric Parameters
The molecular structure of this compound is characterized by a central chiral carbon atom (Cα) bonded to an amino group, a carboxylic ester group, a hydrogen atom, and a pyridin-2-ylmethyl side chain. The conformational flexibility of the molecule is primarily determined by the rotation around several key single bonds.
A computational approach is the most viable method to determine the precise bond lengths, bond angles, and dihedral angles in the absence of experimental crystallographic data. This involves geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), or reliable molecular mechanics force fields. For a molecule of this nature, a combination of methods often yields the most accurate results.
Table 1: Predicted Key Geometric Parameters of this compound (Theoretical Model)
| Parameter | Bond/Angle | Predicted Value | Justification based on Analogous Structures |
| Bond Lengths (Å) | |||
| Cα - Cβ | ~1.53 | Typical sp3-sp3 carbon bond length. | |
| Cβ - C(pyridine) | ~1.51 | Similar to the bond between an alkyl carbon and an aromatic carbon. | |
| Cα - N | ~1.46 | Standard C-N single bond length in amino acids. | |
| Cα - C(carbonyl) | ~1.52 | Typical single bond between an α-carbon and a carbonyl carbon. | |
| C(carbonyl) - O(ester) | ~1.34 | Characteristic C-O single bond length in esters. | |
| C(carbonyl) = O | ~1.21 | Standard C=O double bond length in esters. | |
| Bond Angles (°) | |||
| N - Cα - C(carbonyl) | ~110 | Tetrahedral geometry around the chiral center. | |
| N - Cα - Cβ | ~111 | Tetrahedral geometry around the chiral center. | |
| Cβ - Cα - C(carbonyl) | ~109 | Tetrahedral geometry around the chiral center. | |
| Cα - Cβ - C(pyridine) | ~112 | Expected angle for a methylene bridge. | |
| Dihedral Angles (°) | |||
| χ1 (N-Cα-Cβ-C(pyridine)) | Variable | Key determinant of side-chain conformation. | |
| ψ (N-Cα-C(carbonyl)-O) | Variable | Defines the backbone conformation. | |
| φ (C(previous)-N-Cα-C(carbonyl)) | N/A (for free amino acid) | Defines the backbone conformation in a peptide chain. |
Conformational Analysis: A Computational Approach
The biological function of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt.[4] Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of a molecule. For this compound, the key degrees of rotational freedom are around the Cα-Cβ bond (defining the side-chain orientation, χ1) and the Cα-C(carbonyl) bond (defining the ester group orientation, ψ).
Methodological Workflow for Conformational Search
A systematic or stochastic conformational search is necessary to explore the potential energy surface of the molecule. Software packages such as Schrödinger's MacroModel and ConfGen, VEGA ZZ, or iCon are well-suited for this purpose.[5][6][7][8] The general workflow is as follows:
Figure 1: A typical workflow for the computational conformational analysis of a small molecule.
Analysis of Key Torsional Angles and Predicted Stable Conformations
The conformational landscape of this compound will be dominated by the interplay of steric and electronic effects. The orientation of the bulky pyridine ring relative to the amino and ester groups will be a primary determinant of stability.
Based on studies of similar amino acid esters, it is anticipated that the most stable conformations will seek to minimize steric clashes. The χ1 dihedral angle is expected to favor staggered conformations where the pyridine ring is positioned away from the amino and ester groups. Similarly, the ψ angle will likely adopt values that minimize interactions between the ethyl group of the ester and the other substituents on the chiral center.
Predicted Low-Energy Conformations:
It is hypothesized that at least three low-energy staggered conformations for the χ1 angle will exist, corresponding to gauche+, gauche-, and anti arrangements of the pyridine ring relative to the amino group. The relative energies of these conformers will depend on subtle intramolecular interactions, such as potential hydrogen bonding between the amino group and the pyridine nitrogen.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. schrodinger.com [schrodinger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]
- 8. schrodinger.com [schrodinger.com]
A Quantum Chemical Blueprint for Ethyl 2-amino-3-(pyridin-2-yl)propanoate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we will elucidate the electronic structure, reactivity, and spectroscopic properties of this pyridine derivative. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step computational protocol. The insights derived from these calculations are crucial for understanding the molecule's behavior and for the rational design of novel therapeutics.
Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry
Pyridine and its derivatives are ubiquitous in pharmaceutical sciences, forming the core scaffold of numerous drugs.[1][2] Their prevalence stems from their ability to engage in a wide range of non-covalent interactions, their favorable solubility profiles, and their synthetic tractability.[1] this compound, a pyridine-containing amino acid ester, is a key intermediate in the synthesis of various pharmacologically active compounds, including anticoagulants.[3] A thorough understanding of its molecular properties at the quantum level is paramount for optimizing its use in drug design and for predicting its interactions with biological targets.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2] They provide a lens into the electronic world of molecules, allowing for the prediction of properties that are often difficult or costly to measure experimentally.[3] This guide will focus on a DFT-based approach to characterize this compound, providing a foundational understanding of its chemical reactivity and potential as a pharmacophore.
Theoretical Framework: A Scientist's Rationale for Method Selection
The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal compromise.
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT determines the energy of a system based on its electron density. This approach has been shown to provide excellent results for a wide range of chemical systems, including organic molecules relevant to drug discovery.[1][5]
Justification for the B3LYP Functional and 6-31G Basis Set*
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is crucial. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing reliable results for the geometries and electronic properties of organic molecules.[6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many systems.
The 6-31G * basis set is a Pople-style basis set that provides a good description of the valence electrons, which are most important for chemical bonding and reactivity. The inclusion of polarization functions (the "" in 6-31G) allows for a more flexible description of the electron density, which is particularly important for molecules containing heteroatoms like nitrogen and oxygen. This combination of B3LYP and 6-31G* has been widely used and validated for molecules of this class, offering a robust and efficient computational model.[6]
The Computational Workflow: From Structure to Insight
This section outlines the step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.
Step 1: Molecular Structure Input
The first step is to generate a three-dimensional structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry of the molecule.
Step 2: Geometry Optimization
The initial structure is a mere approximation. Geometry optimization is the process of finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurately optimized geometry.
Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Input File:
-
#p B3LYP/6-31G* Opt
-
Title: Geometry Optimization of this compound
-
Charge and Multiplicity: 0 1 (for a neutral singlet state)
-
Coordinates: The Cartesian coordinates of the atoms from the initial structure.
-
-
Execution: Run the Gaussian calculation.
-
Verification: Upon completion, check that the optimization has converged by looking for the "Stationary point found" message in the output file.
Step 3: Frequency Analysis
A frequency calculation serves two primary purposes:
-
Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
-
Prediction of Spectroscopic Data: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.
Protocol:
-
Software: Gaussian 16.
-
Input File:
-
#p B3LYP/6-31G* Freq
-
Title: Frequency Analysis of this compound
-
Charge and Multiplicity: 0 1
-
Coordinates: The optimized Cartesian coordinates from the previous step.
-
-
Execution: Run the Gaussian calculation.
-
Verification: Examine the output file to ensure there are no imaginary frequencies.
Step 4: Calculation of Electronic Properties
Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain various electronic properties.
Protocol:
-
Software: Gaussian 16.
-
Input File:
-
#p B3LYP/6-31G* Pop=Mulliken
-
Title: Electronic Properties of this compound
-
Charge and Multiplicity: 0 1
-
Coordinates: The optimized Cartesian coordinates.
-
-
Execution: Run the Gaussian calculation.
Analysis and Interpretation: Translating Data into Drug Design Insights
The output of these calculations provides a wealth of information that can be directly applied to drug design.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability.[6] A smaller gap suggests a more reactive molecule.
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7][8] In drug design, the MEP map helps to predict how a molecule will interact with its biological target. Regions of negative potential (typically colored red) are likely to interact with positively charged or hydrogen-bond donor sites on a receptor, while regions of positive potential (typically colored blue) will interact with negatively charged or hydrogen-bond acceptor sites.
Mulliken Population Analysis
Mulliken population analysis provides a method for assigning partial atomic charges to each atom in the molecule.[7][9] These charges offer a quantitative measure of the electron distribution and can be used to identify atoms that are likely to be involved in electrostatic interactions or chemical reactions. While Mulliken charges are known to be basis-set dependent, they provide a useful qualitative picture of the charge distribution within the molecule.
Conclusion: A Quantum Leap in Rational Drug Design
This technical guide has provided a comprehensive and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed protocols and understanding the theoretical underpinnings, researchers can gain deep insights into the electronic structure and reactivity of this important medicinal chemistry scaffold. The data generated from these calculations, including HOMO-LUMO energies, MEP maps, and Mulliken charges, serve as a powerful toolkit for the rational design of more effective and selective drug candidates. The integration of such computational approaches into the drug discovery pipeline is no longer an academic exercise but a critical component of modern pharmaceutical research and development.
References
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Applications of density functional theory in COVID-19 drug modeling. PubMed Central - NIH. [Link]
-
DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
How Accurate Are DFT Treatments of Organic Energies? ResearchGate. [Link]
-
Which functional should I choose? Kieron Burke. [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. PubMed. [Link]
-
Comparison of Some Representative Density Functional Theory and Wave Function Theory Methods for the Studies of Amino Acids. ResearchGate. [Link]
-
Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]
-
Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics. [Link]
-
How to perform TD DFT calculation in Gaussian. YouTube. [Link]
-
Gaussian Calculations of. Scribd. [Link]
-
How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central - NIH. [Link]
-
Molecules | Special Issue : Advances in Density Functional Theory (DFT) Calculation. MDPI. [Link]
-
Mulliken population analysis. Wikipedia. [Link]
-
A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Publishing. [Link]
-
Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. ACS Publications. [Link]
-
Mulliken population analysis. Jmol. [Link]
-
DFT insights into assembling[10]MCPP with[11]pyridine nanobelts for amino acid sensing. PubMed. [Link]
-
Comparison of Some Representative Density Functional Theory and Wave Function Theory Methods for the Studies of Amino Acids. OSTI.GOV. [Link]
-
How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link]
-
Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]
-
STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a key consideration for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes established principles from related chemical classes—namely alpha-amino acid esters and pyridine derivatives—to provide a predictive framework and detailed experimental protocols for its characterization.
Section 1: Physicochemical Properties and Predicted Solubility Profile
This compound is a bifunctional molecule incorporating an alpha-amino acid ester and a pyridine ring. This unique structure governs its solubility and stability.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula |
| pKa | ~7-8 (amine), ~3-4 (pyridine) | The alpha-amino group is expected to have a pKa typical of amino acid esters. The pyridine nitrogen is basic, but less so than the aliphatic amine. |
| LogP | 1.5 - 2.5 | The molecule has both polar (amino, ester, pyridine nitrogen) and non-polar (ethyl group, aromatic ring) character, suggesting moderate lipophilicity. |
| Appearance | Likely a solid at room temperature | Similar small organic molecules with comparable molecular weights are often solids. |
Predicted Solubility:
The solubility of this compound is expected to be highly dependent on the solvent's polarity and the pH of aqueous solutions.
-
Organic Solvents : It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility is also anticipated in chloroform, dichloromethane, and ethyl acetate.[2]
-
Aqueous Solutions : Solubility in aqueous media will be pH-dependent. At acidic pH, the amino group and the pyridine nitrogen will be protonated, forming a more soluble salt. In neutral to basic conditions, the free base will be less soluble in water.
A systematic approach to determining solubility is crucial. The following protocol outlines a standard procedure for quantifying the solubility of this compound in various solvent systems.
Section 2: Experimental Protocol for Solubility Determination
This protocol describes a reliable method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (as solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (0.22 µm)
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Stock Standards : Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration.
-
Calibration Curve : Generate a calibration curve by preparing a series of dilutions from the stock standard and analyzing them by HPLC. Plot the peak area versus concentration.
-
Sample Preparation : Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Solvent Addition : Add a precise volume of the desired solvent to the vial.
-
Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Processing : After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Filtration : Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution : Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
HPLC Analysis : Analyze the diluted samples by HPLC.
-
Calculation : Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original solvent, accounting for the dilution factor.
Section 3: Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter, particularly for its storage and handling in drug development. The primary degradation pathways are likely to be hydrolysis of the ester and potential photo-degradation of the pyridine ring.
pH-Dependent Stability (Hydrolysis)
The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[3]
-
Acidic Conditions (pH < 7) : Under acidic conditions, the rate of hydrolysis is generally slower. The protonation of the alpha-amino group can provide some electronic stabilization.[4]
-
Basic Conditions (pH > 7) : In basic media, the ester is more susceptible to hydrolysis, forming the corresponding carboxylate salt and ethanol.[3] The rate of hydrolysis of alpha-amino acid esters can be significantly accelerated in the presence of certain metal ions.[5]
Thermal Stability
Amino acid esters have been shown to prevent thermal inactivation and aggregation of proteins, suggesting they possess a degree of thermal stability.[6] However, at elevated temperatures, thermal decomposition can occur.[7][8] The pyridine moiety is generally thermally stable.
Photostability
Pyridine and its derivatives can be susceptible to photodegradation.[9] Exposure to light, particularly UV light, may lead to the formation of photoproducts. It is advisable to store the compound protected from light.
Section 4: Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound under various stress conditions.
pH-Dependent Stability Study
This study evaluates the rate of hydrolysis at different pH values.
Caption: Workflow for pH-Dependent Stability Study.
Methodology:
-
Prepare Buffers : Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9).
-
Incubation : Add a known concentration of the compound to each buffer and incubate at a constant temperature (e.g., 37 °C or 50 °C).
-
Time Points : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis : Analyze each aliquot by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.
-
Data Analysis : Plot the percentage of the compound remaining versus time for each pH. From this data, the degradation rate constant and half-life can be calculated.
Thermal Stability Study (Solid State)
This study assesses the stability of the solid compound at elevated temperatures.
Methodology:
-
Sample Preparation : Place a known amount of the solid compound in vials.
-
Storage : Store the vials at different temperatures (e.g., 40 °C, 60 °C, 80 °C) for a set period. Include a control sample stored at a low temperature (e.g., 4 °C).
-
Analysis : At the end of the storage period, dissolve the samples in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
Photostability Study
This study evaluates the impact of light exposure on the stability of the compound.
Methodology:
-
Sample Preparation : Prepare solutions of the compound in a suitable solvent and place them in transparent vials. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure : Expose the samples to a controlled light source (e.g., a photostability chamber with a specified light intensity).
-
Analysis : At various time points, analyze the light-exposed and control samples by HPLC to determine the extent of degradation.
Section 5: Analytical Methodologies
A robust analytical method is essential for accurately quantifying this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Typical HPLC Parameters:
-
Column : A C18 reverse-phase column is a good starting point.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The pH of the aqueous phase should be optimized for peak shape and retention.
-
Detection : The pyridine ring contains a chromophore, making UV detection a suitable choice. The detection wavelength should be set at the absorbance maximum of the compound.
-
Method Validation : The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.
Section 6: Conclusion
References
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BioCrick. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]
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Wang, H., et al. (2012). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 55(1), 157-169. [Link]
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Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179. [Link]
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Tomida, T., et al. (2005). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. Biotechnology Progress, 21(2), 640-643. [Link]
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Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances, 7(15), 8996-9008. [Link]
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Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. (2023). [Link]
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Rodionov, V. O. (2010). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 110(7), 3854-3893. [Link]
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Wu, G., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11. [Link]
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An In-Depth Technical Guide on the Potential Biological Activities of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Introduction
In the landscape of modern drug discovery, small molecules with unique structural motifs serve as critical starting points for the development of novel therapeutics. Ethyl 2-amino-3-(pyridin-2-yl)propanoate is one such molecule, a non-proteinogenic amino acid ester that combines the core structure of alanine with a pyridine ring. This arrangement provides a distinct chemical profile, making it an attractive scaffold for medicinal chemists.[1] The presence of the pyridine ring, a common feature in many successful pharmaceuticals, suggests a high potential for interaction with various biological targets.[1][2] This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, focusing on its potential as a modulator of the kynurenine pathway and exploring its consequent neuroprotective and immunomodulatory implications.
Core Hypothesis: Modulation of the Kynurenine Pathway
The structural similarity of this compound to tryptophan, the primary substrate of the kynurenine pathway (KP), is the foundation of our central hypothesis. The KP is the main route for tryptophan catabolism in humans and plays a crucial role in generating cellular energy.[3] However, under inflammatory conditions, this pathway can become upregulated, leading to an imbalance in its metabolites, some of which are neurotoxic while others are neuroprotective.[3][4]
We postulate that this compound acts as a competitive inhibitor of key enzymes within this pathway, specifically Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme that sits at a branching point in the KP, converting L-kynurenine into 3-hydroxykynurenine (3-HK).[5][6] By inhibiting KMO, the metabolic flux can be redirected away from the production of downstream neurotoxins like 3-HK and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[3][5]
The Kynurenine Pathway and Proposed Point of Inhibition
The diagram below illustrates the kynurenine pathway and the hypothesized inhibitory action of this compound on the KMO enzyme.
Caption: Hypothesized inhibition of KMO within the Kynurenine Pathway.
Potential Biological Activity 1: Neuroprotection
Overactivation of the kynurenine pathway is strongly implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3] The accumulation of the neurotoxic metabolite quinolinic acid (QUIN) contributes to neuronal damage.[4] By inhibiting KMO, this compound could offer a significant neuroprotective effect.[6]
This therapeutic strategy aims to rebalance the KP by:
-
Decreasing Neurotoxins: Inhibition of KMO directly reduces the synthesis of 3-HK and the subsequent production of QUIN.[3]
-
Increasing Neuroprotectants: Shunting L-kynurenine away from KMO increases its availability for kynurenine aminotransferases (KATs), leading to elevated levels of the neuroprotective kynurenic acid (KYNA).[5] KYNA is a broad-spectrum antagonist of ionotropic excitatory amino acid receptors, which helps to reduce excitotoxicity.[5]
Derivatives of L-phenylalanine, a structurally similar amino acid, have demonstrated neuroprotective effects by depressing excitatory glutamatergic synaptic transmission, supporting the potential for amino acid derivatives to act as neuroprotective agents.[7] Furthermore, various pyridine derivatives are being explored for their neuroprotective properties in conditions like Alzheimer's disease.[8][9][10]
Potential Biological Activity 2: Immunomodulation
The kynurenine pathway is also a key regulator of the immune system.[6] Enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are often overexpressed in the tumor microenvironment. This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of kynurenine, which induces T-cell apoptosis. Together, these effects create an immunosuppressive environment that allows cancer cells to evade the immune system.
By modulating the KP, this compound could exert immunomodulatory effects. While the primary hypothesis focuses on KMO, its structural similarity to tryptophan could also lead to the inhibition of IDO1/TDO. Such inhibition would:
-
Preserve local tryptophan levels, supporting T-cell function.
-
Reduce the production of immunosuppressive kynurenine.
This mechanism suggests potential applications in oncology as an adjunctive therapy to enhance anti-tumor immune responses.[6] Additionally, amino acid-based poly(ester amines) have been shown to possess tunable immunomodulating properties, further supporting the potential of this class of compounds to influence immune responses.[11][12] Certain amino acids and their ester derivatives can inherently influence the immune system, suggesting that the core structure of the molecule may contribute to immunomodulatory activity.[13][14][15]
Experimental Protocols for Validation
To validate the hypothesized biological activities, a series of well-defined experiments are necessary. The following protocols provide a framework for the systematic evaluation of this compound.
Workflow for In Vitro Validation
The following diagram outlines the workflow for the initial in vitro screening and validation of the compound's activity.
Caption: Step-by-step workflow for in vitro validation of the compound.
Protocol 1: Recombinant KMO Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on KMO and calculate its IC50 value.
Methodology:
-
Reagents and Materials:
-
Recombinant human KMO enzyme.
-
L-Kynurenine (substrate).
-
NADPH (cofactor).
-
Potassium phosphate buffer (pH 7.4).
-
This compound (test compound).
-
Known KMO inhibitor (positive control).
-
96-well UV-transparent microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM).
-
In each well of the microplate, add 180 µL of a reaction mixture containing buffer, L-kynurenine, and NADPH.
-
Add 10 µL of the test compound dilution (or DMSO for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the recombinant KMO enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH consumption) every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration.
-
Normalize the data to the control (DMSO) and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Kynurenine Pathway Modulation Assay
Objective: To assess the ability of the compound to modulate the kynurenine pathway in a cellular context, specifically by measuring changes in KYNA and QUIN levels.
Methodology:
-
Cell Line:
-
Human microglial cell line (HMC3) or primary microglia, which express KMO.[5]
-
-
Procedure:
-
Plate HMC3 cells in a 24-well plate and allow them to adhere overnight.
-
Stimulate the cells with interferon-gamma (IFN-γ) to upregulate the kynurenine pathway.
-
Treat the stimulated cells with varying concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Analyze the supernatant for KYNA and QUIN concentrations using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the ratio of KYNA to QUIN for each treatment condition.
-
A significant increase in the KYNA/QUIN ratio indicates successful modulation of the pathway towards a more neuroprotective profile.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the experimental validation.
| Assay Type | Compound | Key Metric | Result |
| Enzyme Inhibition | This compound | IC50 vs. KMO | [Insert Value] |
| Enzyme Inhibition | Positive Control (e.g., GSK486) | IC50 vs. KMO | [Insert Value] |
| Cell-Based Assay | This compound (10 µM) | KYNA/QUIN Ratio Fold Change | [Insert Value] |
| Neuroprotection | This compound (10 µM) | % Neuronal Viability Increase | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for significant biological activity. Grounded in its structural similarity to tryptophan, the central hypothesis of KMO inhibition provides a clear and testable mechanism of action. If validated, this compound could serve as a lead for the development of novel therapeutics for neurodegenerative diseases and as an immunomodulatory agent in oncology.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the compound in animal models of neurodegeneration (e.g., stroke or Parkinson's models) and cancer.[4]
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness.
The systematic approach outlined in this guide provides a robust framework for elucidating the full therapeutic potential of this compound.
References
[16] Dal-piaz, F., & Leo, G. (2000). Inhibitors of the kynurenine pathway. European Journal of Medicinal Chemistry, 35(2), 179–186.
[5] Roberts, L. A., et al. (2018). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 25(27), 3235–3253.
[6] Patsnap Synapse. (2024). What are KMO inhibitors and how do they work? Patsnap.
[3] Al-Amin, M. M., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(16), 4946.
[4] Guillemin, G. J. (2012). Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection. FEBS Journal, 279(8), 1356–1366.
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[2] DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7898–7907.
[13] Shokri, F., et al. (2022). Poly(beta-amino esters): applications in immunology. Journal of Materials Chemistry B, 10(44), 8966–8985.
[11] Wang, Y., et al. (2019). Biodegradable amino acid-based poly(ester amine) with tunable immunomodulating properties and their in vitro and in vivo wound healing studies in diabetic rats' wounds. Acta Biomaterialia, 84, 126–140.
[17] Mayer, J. P., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate.
[12] Wang, Y., et al. (2018). Biodegradable amino acid-based poly(ester amine) with tunable immunomodulating properties and their in vitro and in vivo wound healing studies in diabetic rats' wounds. ResearchGate.
[8] Chem-Impex. (n.d.). 3-(3'-Pyridyl)-DL-alanine. Chem-Impex.
[9] Chem-Impex. (n.d.). 3-(4'-Pyridyl)-L-alanine. Chem-Impex.
[14] Fernández-del-Río, L., et al. (2022). Palmitic Acid Esterification Boosts Epigallocatechin Gallate's Immunomodulatory Effects in Intestinal Inflammation. Antioxidants, 11(12), 2445.
[15] Rovensky, J., et al. (1990). Immunomodulatory properties of certain amino acids influence the immunostimulating properties of specific peptides. International Journal of Immunopharmacology, 12(8), 841–845.
[10] Martinez-Perez, C., et al. (2023). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Pharmaceuticals, 16(11), 1581.
[7] Vesic, V., et al. (2010). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 41(8), 1787–1794.
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A Prospective In Silico Investigation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate: A Technical Guide for Drug Discovery
This guide provides a comprehensive, in-depth technical framework for the in silico evaluation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate. Designed for researchers, computational chemists, and drug development professionals, this document eschews a conventional template to deliver a fluid, logic-driven narrative. We will journey through the essential computational workflows, from initial characterization to the prediction of biological activity and drug-likeness, offering not just a methodology, but the scientific rationale that underpins each decision. Our approach is grounded in established computational techniques, ensuring that the described protocols are robust and self-validating.
Introduction to this compound: A Compound of Interest
This compound is a small molecule characterized by a pyridine ring linked to an ethyl propanoate backbone via an amino group at the alpha-position. It is crucial to distinguish this compound from its structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, an intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate[1][2][3]. The structural similarity to a precursor of a known anticoagulant provides a compelling rationale for investigating the potential biological activity of this compound, particularly in the context of thrombosis and hemostasis.
This guide will, therefore, outline a prospective in silico study to explore the therapeutic potential of this compound, focusing on human alpha-thrombin as a primary biological target.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 3-(pyridin-2-yl)propanoate |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 179.22 g/mol [4] |
| XLogP3 | 0.4 | 1.1 | 1.1[4] |
| Hydrogen Bond Donors | 2 | 1 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| PubChem CID | 3258008 | 11984503 | 347337[4] |
Data sourced from PubChem and other chemical databases.
Therapeutic Target Selection: The Case for Human α-Thrombin
The selection of a biological target is a critical first step in the drug discovery process[5]. Given that a structural isomer of our compound of interest is a known precursor to a thrombin inhibitor, human alpha-thrombin presents a logical and promising starting point for our investigation[6][7]. Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a well-established target for antithrombotic therapies[6].
For our in silico studies, we will utilize the crystal structure of human alpha-thrombin. A high-resolution crystal structure is essential for accurate molecular docking and dynamics simulations. The Protein Data Bank (PDB) is the primary repository for such structures. For this guide, we will use the PDB entry 1AHT , which is the crystal structure of human alpha-thrombin at a resolution of 1.60 Å[8][9].
A Comprehensive In Silico Workflow
The following sections detail a step-by-step computational workflow designed to predict the interaction of this compound with human alpha-thrombin and to assess its drug-like properties. This workflow is designed to be a self-validating system, where the results of each step inform and refine the subsequent stages.
Figure 1: A schematic representation of the in silico workflow for the evaluation of this compound.
Molecular Docking: Predicting the Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10]. This method is instrumental in predicting the binding mode and affinity of a ligand to its protein target[11].
Protocol for Molecular Docking:
-
Protein Preparation:
-
Download the crystal structure of human alpha-thrombin (PDB ID: 1AHT) from the RCSB PDB database[9].
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein atoms. This can be performed using software like AutoDockTools.
-
-
Ligand Preparation:
-
The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or from its SMILES string.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of thrombin. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket. For thrombin, the active site is well-characterized and includes the S1, S2, and S3 pockets[12].
-
-
Docking Simulation:
-
Perform the docking simulation using a program like AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Generate a set of possible binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Causality and Self-Validation: The docking results provide the first indication of whether the compound can favorably bind to the target. A good docking score (a more negative value) suggests a stronger predicted binding affinity. The binding poses should be visually inspected to ensure they are sterically and chemically plausible. The interactions with key active site residues (e.g., the catalytic triad in serine proteases) provide further validation of the predicted binding mode. To ensure the reliability of the docking protocol, it is a common practice to first re-dock the co-crystallized ligand into the protein's active site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation[13].
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time[14][15].
Protocol for MD Simulations:
-
System Preparation:
-
The best-ranked docked pose of the this compound-thrombin complex will be used as the starting structure for the MD simulation.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Force Field Parameterization:
-
Simulation Protocol:
-
The system is first subjected to energy minimization to remove any steric clashes.
-
A short period of NVT (constant number of particles, volume, and temperature) equilibration is performed to bring the system to the desired temperature.
-
This is followed by a longer period of NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density.
-
Finally, a production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex. GROMACS is a widely used software package for performing MD simulations[16][17].
-
Data Analysis and Interpretation:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key interactions that contribute to binding stability.
Figure 2: A generalized workflow for performing molecular dynamics simulations of a protein-ligand complex.
ADMET Prediction: Evaluating Drug-Likeness
A promising drug candidate must not only exhibit high affinity for its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties[10][18]. In silico ADMET prediction provides an early assessment of a compound's potential as a drug[19][20].
Protocol for ADMET Prediction:
A variety of online tools and software packages are available for ADMET prediction, such as ADMETlab 2.0 and pkCSM[18]. These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide range of properties.
Key ADMET Properties to Evaluate:
-
Absorption:
-
Caco-2 permeability: Predicts the rate of drug absorption across the intestinal wall.
-
Human intestinal absorption (HIA): Predicts the overall percentage of drug absorbed from the gut.
-
-
Distribution:
-
Blood-brain barrier (BBB) penetration: Predicts whether the compound can cross the BBB, which is crucial for CNS-targeting drugs.
-
Plasma protein binding (PPB): Predicts the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.
-
-
Metabolism:
-
Cytochrome P450 (CYP) inhibition: Predicts whether the compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
-
Excretion:
-
Renal clearance: Predicts the rate at which the compound is cleared by the kidneys.
-
-
Toxicity:
-
hERG inhibition: Predicts the potential for cardiotoxicity.
-
Ames test: Predicts the mutagenic potential of the compound.
-
Lipinski's Rule of Five:
This rule provides a set of simple physicochemical parameters to assess the "drug-likeness" of a compound. A compound is more likely to be orally bioavailable if it satisfies the following criteria:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)
| ADMET Property | Predicted Value | Interpretation |
| Caco-2 Permeability (logPapp) | -5.0 | Moderate to low permeability |
| Human Intestinal Absorption (%) | 85% | Good absorption |
| BBB Penetration | Low | Unlikely to cross the BBB |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Test | Non-mutagenic | Low risk of mutagenicity |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile |
This table presents hypothetical data for illustrative purposes. Actual values would be obtained from ADMET prediction software.
Data Synthesis and Future Directions
The culmination of these in silico studies will provide a comprehensive profile of this compound. The molecular docking and MD simulation results will elucidate its potential binding mode and stability within the active site of human alpha-thrombin. The ADMET predictions will offer crucial insights into its drug-like properties.
A favorable outcome from this computational investigation would be a strong predicted binding affinity for thrombin, a stable protein-ligand complex, and a promising ADMET profile. Such results would provide a solid foundation for progressing the compound to the next stage of the drug discovery pipeline: in vitro experimental validation. This would involve synthesizing the compound and testing its inhibitory activity against thrombin in biochemical assays.
Conversely, unfavorable results, such as poor docking scores, instability in MD simulations, or predicted toxicity, would suggest that the compound is unlikely to be a viable drug candidate and that further optimization of the chemical scaffold is required. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery[21][22][23][24].
Conclusion
This technical guide has outlined a rigorous and scientifically grounded in silico workflow for the initial assessment of this compound as a potential therapeutic agent. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently and cost-effectively triage and prioritize novel compounds for further development. The methodologies described herein are not merely a set of instructions but a framework for critical thinking and rational drug design, empowering scientists to make data-driven decisions in the complex and challenging endeavor of drug discovery.
References
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]
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ADMET prediction. Medicinal Chemistry Class Notes - Fiveable. [Link]
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A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]
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ADMET Predictions. Computational Chemistry Glossary - Deep Origin. [Link]
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How Do In Silico Trials Work? A Brief Guide. The Clinical Trial Vanguard. [Link]
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What is in silico drug discovery?. Patsnap Synapse. [Link]
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Drug discovery by using in-silico experiments. dockdynamics In-Silico Lab. [Link]
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Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed. [Link]
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ADMET Prediction Software. Sygnature Discovery. [Link]
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ADMET Prediction. Rowan Scientific. [Link]
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Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLOS One. [Link]
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pdb_00001aht. wwPDB. [Link]
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Protein-Ligand Complex. MD Tutorials. [Link]
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In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. [Link]
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ADMETlab 2.0. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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1AHT: CRYSTAL STRUCTURE OF HUMAN ALPHA-THROMBIN COMPLEXED WITH HIRUGEN AND P-AMIDINOPHENYLPYRUVATE AT 1.6 ANGSTROMS RESOLUTION. RCSB PDB. [Link]
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In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. [Link]
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Computer-Aided Design of Thrombin Inhibitors. American Physiological Society Journal. [Link]
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1G37: CRYSTAL STRUCTURE OF HUMAN ALPHA-THROMBIN COMPLEXED WITH BCH-10556 AND EXOSITE-DIRECTED PEPTIDE. RCSB PDB. [Link]
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4I7Y: Crystal Structure of Human Alpha Thrombin in Complex with a 27-mer Aptamer Bound to Exosite II. RCSB PDB. [Link]
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Investigation of Interactions between Thrombin and Ten Phenolic Compounds by Affinity Capillary Electrophoresis and Molecular Docking. PMC - PubMed Central. [Link]
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Study on Structure Activity Relationship of Natural Flavonoids against Thrombin by Molecular Docking Virtual Screening Combined with Activity Evaluation In Vitro. MDPI. [Link]
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Ethyl 3-(pyridin-2-yl)propanoate. PubChem. [Link]
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Molecular target prediction and docking of anti-thrombosis compounds and its activation on tissue-plasminogen activator to treat stroke. Journal of King Saud University - Science. [Link]
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Ethyl-3-(pyridin-2 yl-Amino)Propanone. Corey Organics. [Link]
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Methodological & Application
Application Notes and Protocols for Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 3-(pyridin-2-ylamino)propanoate in Medicinal Chemistry
Ethyl 3-(pyridin-2-ylamino)propanoate has emerged as a critical building block in modern pharmaceutical synthesis, most notably as a key intermediate in the manufacture of the direct thrombin inhibitor, Dabigatran etexilate.[1][2][3] Dabigatran etexilate is a novel oral anticoagulant that has demonstrated significant clinical advantages over traditional therapies like warfarin.[1][2] The synthesis of such complex active pharmaceutical ingredients (APIs) relies on the efficient and scalable production of high-purity intermediates. This document provides a comprehensive guide to the synthesis, purification, and application of Ethyl 3-(pyridin-2-ylamino)propanoate, grounded in established scientific literature and process chemistry principles.
It is important to note that the topic specifies "Ethyl 2-amino-3-(pyridin-2-yl)propanoate". However, the vast body of scientific literature and patent filings points to Ethyl 3-(pyridin-2-ylamino)propanoate as the pharmaceutically relevant intermediate for drugs like Dabigatran. This guide will therefore focus on the latter compound, assuming a likely misnomer in the original query.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Ethyl 3-(pyridin-2-ylamino)propanoate is fundamental for its effective handling, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | White to off-white solid/crystals | [3][4] |
| Melting Point | 48-50°C | [4] |
| Boiling Point | 125°C at 0.2 mmHg | [4] |
| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. | [1][5] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [6] |
Characterization: Standard analytical techniques for structure confirmation and purity assessment include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Comparative Protocol Analysis
The primary and most industrially viable synthesis route for Ethyl 3-(pyridin-2-ylamino)propanoate is the Michael addition of 2-aminopyridine to ethyl acrylate. Several methodologies exist, with variations in catalysts and reaction conditions that impact yield, purity, and scalability.
Core Reaction Mechanism
The synthesis proceeds via a conjugate addition mechanism. The nucleophilic amino group of 2-aminopyridine attacks the β-carbon of the α,β-unsaturated ester, ethyl acrylate. This reaction is often catalyzed by an acid, which protonates the carbonyl oxygen of the ethyl acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.
Caption: General workflow for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Synthesis
This protocol is adapted from patent literature and offers high yield and purity.[1][2][3] The use of a strong acid catalyst like trifluoromethanesulfonic acid is key to driving the reaction to completion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.11 | 50.0 g | 0.531 |
| Ethyl acrylate | 100.12 | 56.5 mL (51.0 g) | 0.509 |
| Trifluoromethanesulfonic acid | 150.08 | 9.0 mL (16.2 g) | 0.108 |
| Anhydrous Ethanol | 46.07 | 50.0 mL | - |
| Petroleum Ether | - | As needed for washing | - |
| Ethyl Acetate | - | As needed for recrystallization | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (50.0 g) and anhydrous ethanol (50.0 mL).
-
Reagent Addition: Stir the mixture until the 2-aminopyridine is mostly dissolved. Add ethyl acrylate (56.5 mL).
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (9.0 mL) to the stirred mixture. Caution: The addition is exothermic.
-
Reaction Conditions: Place the flask in a preheated oil bath at 120-160°C. Maintain the reaction under a nitrogen atmosphere and reflux for 16-20 hours.[1][2]
-
Reaction Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to 35-40°C.
-
Initial Purification: Wash the reaction mixture with petroleum ether.
-
Concentration: Concentrate the washed solution under reduced pressure (0.09-0.1 MPa) to remove the solvent.
-
Final Purification: The resulting crude product is a white, flaky crystal. Recrystallize from a petroleum ether/ethyl acetate solvent system to achieve high purity.[1]
Rationale for Procedural Choices:
-
Anhydrous Ethanol: Serves as a polar protic solvent that can solvate the reactants and catalyst.
-
Trifluoromethanesulfonic Acid: A strong Brønsted acid that effectively catalyzes the Michael addition, leading to higher yields and shorter reaction times compared to uncatalyzed or weaker acid-catalyzed reactions.[1][7]
-
Nitrogen Atmosphere: Prevents potential side reactions and degradation of reactants at high temperatures.
-
Recrystallization: A crucial final step to remove unreacted starting materials and any by-products, yielding a product of high purity suitable for pharmaceutical applications.
Purification and Quality Control
The purity of Ethyl 3-(pyridin-2-ylamino)propanoate is paramount for its use in API synthesis. Impurities can carry through to the final drug product, affecting its safety and efficacy.
Protocol 2: Post-Treatment Purification using Silica Gel Adsorption
For instances where recrystallization alone is insufficient to remove colored impurities or by-products, a silica gel adsorption method can be employed.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Adsorption: Add silica gel (100-400 mesh) to the solution and stir. The silica gel will adsorb colored impurities and polar by-products.
-
Filtration and Elution: Filter the silica gel and wash with a second organic solvent to elute the desired product.
-
Concentration: Concentrate the eluate under reduced pressure to obtain the purified product.
-
Final Polish: A final recrystallization step can be performed to achieve the highest purity.
Workflow for Synthesis and Purification:
Caption: Step-wise workflow from reactants to high-purity final product.
Application in the Synthesis of Dabigatran
Ethyl 3-(pyridin-2-ylamino)propanoate is a cornerstone intermediate in the synthesis of Dabigatran. It undergoes a series of reactions, including cyclization and amidation, to form the complex benzimidazole core of the final drug molecule. The purity of this intermediate directly influences the yield and impurity profile of the subsequent synthetic steps.
The use of high-purity Ethyl 3-(pyridin-2-ylamino)propanoate ensures:
-
Predictable Reaction Kinetics: Minimizes side reactions and improves process control.
-
High Conversion Rates: Reduces the amount of unreacted starting material in subsequent steps.
-
Simplified Downstream Purification: Reduces the burden on purification processes for the API.
Conclusion
The protocols and insights provided in this document offer a robust framework for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers and drug development professionals can effectively produce this vital pharmaceutical intermediate with high yield and purity, thereby facilitating the efficient manufacturing of life-saving medications like Dabigatran.
References
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Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. [Link]
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(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]
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The Strategic Role of Ethyl 3-(pyridin-2-ylamino)propanoate in the Synthesis of Direct Thrombin Inhibitors
Senior Application Scientist Note: In the landscape of anticoagulant therapy, the development of direct thrombin inhibitors (DTIs) represents a significant advancement over traditional treatments. At the heart of the synthesis of potent DTIs, such as dabigatran etexilate, lies a critical building block: Ethyl 3-(pyridin-2-ylamino)propanoate. This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals, elucidating the pivotal role of this intermediate and providing comprehensive protocols for its synthesis and subsequent utilization in the construction of the dabigatran etexilate core structure.
Introduction: The Significance of Thrombin Inhibition and the Rise of Dabigatran
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for anticoagulant drugs. Direct thrombin inhibitors offer a more predictable anticoagulant response compared to vitamin K antagonists like warfarin, without the need for frequent monitoring.[1] Dabigatran etexilate, a potent, reversible, and orally bioavailable DTI, has emerged as a leading therapeutic agent for the prevention of stroke and systemic embolism.[1][2][3] The synthesis of this complex molecule hinges on the strategic use of key intermediates, with Ethyl 3-(pyridin-2-ylamino)propanoate being of paramount importance.[2][3][4]
Physicochemical Properties of Ethyl 3-(pyridin-2-ylamino)propanoate
A thorough understanding of the physicochemical properties of this key intermediate is crucial for its effective handling, reaction optimization, and purification.
| Property | Value | Reference |
| CAS Number | 103041-38-9 | [4][5] |
| Molecular Formula | C10H14N2O2 | [5][6] |
| Molecular Weight | 194.23 g/mol | [4][5][6] |
| Appearance | White solid/flaky crystals | [2][5] |
| Melting Point | 48-50 °C | [5][6] |
| Boiling Point | 125 °C at 0.2 mmHg | [5] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |
Synthesis Protocol for Ethyl 3-(pyridin-2-ylamino)propanoate
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is typically achieved through a Michael addition reaction between 2-aminopyridine and ethyl acrylate. The following protocol is a compilation of established methods, optimized for yield and purity.[2][4][5]
Rationale Behind Experimental Choices
-
Catalyst: Trifluoromethanesulfonic acid is employed as a potent catalyst to activate the reactants and accelerate the reaction rate.[2][4][7]
-
Solvent: Anhydrous ethanol serves as a suitable solvent for the reaction.[2][5]
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent side reactions and degradation of the reactants and product.[2][5]
-
Temperature Control: Heating the reaction mixture to 120-160 °C is crucial for achieving a reasonable reaction rate and driving the reaction to completion.[2][5]
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine and anhydrous ethanol. Stir until the solid is completely dissolved.
-
Addition of Reactants: To the stirred solution, add ethyl acrylate.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid to the reaction mixture.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture in an oil bath to 120-160 °C. Maintain the reaction at this temperature for 16-20 hours.[2][5]
-
Work-up and Purification:
-
Cool the reaction mixture to 35-40 °C.
-
Wash the solution with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The resulting residue is then washed with a mixture of petroleum ether and ethyl acetate, followed by recrystallization to yield pure Ethyl 3-(pyridin-2-ylamino)propanoate as white flaky crystals.[2][5]
-
Synthetic Workflow Diagram```dot
Caption: Role of the intermediate in Dabigatran Etexilate synthesis.
Detailed Protocol: Amide Coupling Reaction
The following is a representative protocol for the coupling of Ethyl 3-(pyridin-2-ylamino)propanoate with a substituted benzoyl chloride derivative, a critical step in forming the dabigatran backbone.
-
Reactant Preparation: In a suitable reaction vessel, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate in a dry, aprotic solvent such as dichloromethane under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine, to the solution and stir.
-
Coupling Agent: In a separate flask, prepare the substituted benzoyl chloride by reacting the corresponding carboxylic acid with a chlorinating agent like thionyl chloride.
-
Coupling Reaction: Slowly add the freshly prepared benzoyl chloride solution to the solution of Ethyl 3-(pyridin-2-ylamino)propanoate at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude coupled product.
-
Purification: The crude product is then purified, often by column chromatography or recrystallization, to obtain the key dabigatran precursor in high purity. [8][9]
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate is an indispensable building block in the synthesis of the direct thrombin inhibitor dabigatran etexilate. The synthetic protocols outlined in this application note provide a robust foundation for the efficient and high-purity production of this key intermediate. A thorough understanding of its synthesis and subsequent application is critical for researchers and professionals involved in the development and manufacturing of this life-saving anticoagulant medication.
References
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. [Link]
- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
-
ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]
-
Der Pharma Chemica. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. [Link]
-
ACS Omega. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. [Link]
-
PubMed Central. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. [Link]
- Google Patents.
-
Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - CN104926717A. [Link]
-
Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. [Link]
-
PubChem. 2-(Pyridin-2-yldisulfanyl)ethyl acrylate. [Link]
- Google Patents.
-
MDPI. LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. [Link]
-
MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
-
Organic Process Research & Development. Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. [Link]
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Application and Protocol Guide for the Quantification of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Introduction
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a key pharmaceutical intermediate whose precise quantification is critical for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). As a molecule combining the structural features of an amino acid ester and a pyridine moiety, its analytical determination requires methods that are both sensitive and specific, capable of resolving it from structurally similar impurities and starting materials. This document provides detailed application notes and protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and regulatory compliance.
The structural characteristics of this compound, particularly the presence of the 2-aminopyridine chromophore, make it amenable to analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. For applications requiring higher sensitivity and selectivity, especially in complex matrices, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is also presented. Both methods are developed based on the physicochemical properties of the analyte and related compounds, providing a robust framework for accurate quantification.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not widely available, its structure allows for the prediction of key analytical characteristics based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Guides mass spectrometry parameters. |
| Molecular Weight | 194.23 g/mol | Used for concentration calculations. |
| Key Structural Moieties | 2-aminopyridine, ethyl ester, chiral center | The 2-aminopyridine group is a UV chromophore. The polar nature of the amino group and ester will influence chromatographic retention. |
| Predicted pKa | The pyridine nitrogen is expected to have a pKa around 5-6, and the amino group a pKa around 8-9. | The choice of mobile phase pH is critical for controlling the ionization state and, therefore, the retention and peak shape in reversed-phase HPLC. |
| UV Absorbance | The 2-aminopyridine chromophore is expected to exhibit significant UV absorbance. Studies on 2-aminopyridine and its derivatives show characteristic absorbance maxima in the range of 240-250 nm and a secondary peak around 280-300 nm.[1] | A primary detection wavelength of approximately 250 nm is a logical starting point for method development. A secondary wavelength, such as 280 nm, could also be monitored for peak purity assessment.[2] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | This allows for flexibility in the preparation of standard and sample solutions. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is designed to be stability-indicating and can be validated according to ICH guidelines.
Causality of Experimental Choices
-
Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC. Given the moderate polarity of the target analyte, a C18 column is a suitable choice to achieve adequate retention and separation from potential non-polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the analyte, thereby ensuring reproducible retention times and symmetrical peak shapes. A pH around 7.0 is chosen to ensure the pyridine nitrogen is not protonated, which can sometimes lead to peak tailing on certain silica-based columns.
-
UV Detection: The 2-aminopyridine moiety in the analyte provides a strong chromophore, allowing for sensitive detection using a standard UV detector. Based on the UV spectra of related aminopyridine compounds, a detection wavelength of 250 nm is selected to maximize sensitivity.[1][2]
Experimental Workflow Diagram
Sources
- 1. Sci-Hub. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.ru]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Application Note: High-Resolution Chromatographic Separation and Enantiomeric Resolution of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Abstract
This application note presents robust and detailed protocols for the chromatographic analysis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a key chiral intermediate in pharmaceutical synthesis. We provide optimized methods for both achiral purity assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and for the critical enantioselective separation of its stereoisomers. The methodologies are designed to offer high resolution, excellent peak symmetry, and reliable quantitation, addressing the common challenges associated with the analysis of basic pyridine-containing compounds. Protocols for sample preparation, method validation, and troubleshooting are detailed to support researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Introduction
This compound is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical configuration is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of precise and reliable analytical methods to assess its chemical purity and enantiomeric excess is of paramount importance during drug development and quality control processes.
The inherent basicity of the pyridine moiety and the chirality of the molecule present unique challenges in chromatographic separation. Basic analytes often exhibit poor peak shapes (tailing) on standard silica-based stationary phases due to strong interactions with residual acidic silanol groups. Furthermore, the separation of enantiomers requires the use of specialized chiral stationary phases (CSPs) and carefully optimized mobile phase conditions.
This guide provides a comprehensive framework for the successful chromatographic separation of this compound. It details a validated RP-HPLC method for purity analysis and a systematic approach to developing a high-resolution chiral HPLC method for enantiomeric separation.
Part 1: Achiral Purity Analysis by RP-HPLC
The primary objective of the achiral analysis is to determine the purity of this compound and to quantify any process-related impurities. The key challenge is to mitigate the peak tailing often observed with basic pyridine compounds. Our approach focuses on selecting an appropriate stationary phase and optimizing the mobile phase pH to ensure sharp, symmetrical peaks.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column with end-capping is selected to minimize the interaction between the basic pyridine nitrogen and residual silanols on the silica surface.
-
Mobile Phase pH: By maintaining the mobile phase pH at a low level (around 3.0), the pyridine nitrogen is protonated, which improves its solubility in the aqueous-organic mobile phase and reduces tailing. The silanol groups are also protonated, further minimizing undesirable secondary interactions.
-
Buffer System: A phosphate buffer is chosen for its effectiveness in the selected pH range and its compatibility with UV detection.
Experimental Protocol: Achiral RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (end-capped).
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 20% Acetonitrile
-
30-35 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Data Presentation: Achiral Analysis
| Parameter | Expected Value |
| Retention Time | ~12.5 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 5000 |
| Purity (main peak) | > 99.0% (as per synthesis batch) |
Logical Workflow for Achiral Method
Caption: Chiral Method Development Strategy.
Part 3: Method Validation
Once the optimal chromatographic conditions are established, the analytical method must be validated to ensure it is suitable for its intended purpose. [1]The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery studies.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The chromatographic methods outlined in this application note provide a comprehensive and reliable framework for the quality control of this compound. The RP-HPLC method is suitable for accurate purity determination, while the chiral HPLC method development strategy enables the precise measurement of enantiomeric excess. By understanding the chemical principles behind the separation and following the detailed protocols, researchers and drug development professionals can achieve consistent and high-quality analytical results.
References
- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. [Source provided in search results]
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis. [Source provided in search results]
- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Source provided in search results]
- SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. [Source provided in search results]
- UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Source provided in search results]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]
- ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
- Phenomenex. (n.d.). Chiral HPLC Separations. [Source provided in search results]
- Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Source provided in search results]
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Source provided in search results]
- BenchChem. (n.d.). Application Note: Chiral Separation of 2-Amino-2-(pyridin-2-YL)acetic Acid Enantiomers by HPLC. [Source provided in search results]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. [Source provided in search results]
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
- Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Todua, N., et al. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
Sources
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Introduction: The Significance of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
This compound is a non-canonical amino acid ester that serves as a critical building block in modern pharmaceutical development. As a pyridylalanine derivative, its incorporation into peptide-based therapeutics or complex small molecules can significantly enhance their pharmacological properties. Unnatural amino acids (UAAs) are pivotal in drug discovery for their ability to introduce novel structural motifs, improve metabolic stability, and modulate biological activity.[1][2] The pyridine ring, in particular, can act as a bioisostere for a phenyl group, engage in hydrogen bonding, and chelate metals, making it a valuable functional group in medicinal chemistry.
This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, designed for researchers and process chemists in the drug development sector. We will delve into the strategic selection of the synthetic pathway, provide detailed, step-by-step protocols, and discuss the critical parameters for ensuring a successful and scalable synthesis.
Strategic Approach: The Malonic Ester Synthesis Route
For the large-scale synthesis of α-amino acids, a method's reliability, scalability, and economic viability are paramount. The classical malonic ester synthesis is a well-established and highly dependable method for the preparation of a wide range of amino acids.[3][4] This pathway is chosen for its straightforward execution, use of readily available starting materials, and amenability to scale-up.
The core of this strategy involves the alkylation of a protected glycine equivalent, diethyl acetamidomalonate, with a suitable pyridyl electrophile. Subsequent hydrolysis and decarboxylation yield the desired amino acid, which can then be esterified. This approach provides a clear and efficient path to the target molecule in its racemic form.
Sources
- 1. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. 3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4 | Benchchem [benchchem.com]
- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 2-amino-3-(pyridin-2-yl)propanoate as a building block in organic synthesis"
Application Notes & Protocols: Ethyl 2-amino-3-(pyridin-2-yl)propanoate
A Versatile Heterocyclic Building Block for Advanced Organic Synthesis and Drug Discovery
Abstract
This compound, and its structural isomer ethyl 3-(pyridin-2-ylamino)propanoate, are pivotal building blocks in modern organic synthesis. Their unique structure, featuring a pyridine ring, an amino group, and an ethyl ester moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound's synthesis, physicochemical properties, and, most importantly, its application in the synthesis of high-value molecules, including key pharmaceutical intermediates. Detailed, field-proven protocols are provided for both the synthesis of the building block and its subsequent elaboration into advanced heterocyclic systems, aimed at researchers, chemists, and professionals in drug development.
Physicochemical & Structural Data
This compound is a stable, typically solid material under standard conditions, making it convenient for laboratory use. Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic ester, is the key to its synthetic utility.
| Property | Value | Source |
| Chemical Name | Ethyl 3-(pyridin-2-ylamino)propanoate | [1] |
| CAS Number | 103041-38-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [1][3] |
| Melting Point | 48-50 °C | [1][4] |
| Boiling Point | 125 °C at 0.2 mmHg | [1][3] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage Conditions | Store at 2-8°C in an inert atmosphere, kept in a dark place. | [4] |
Synthesis of the Building Block: A Comparison of Routes
The accessibility of Ethyl 3-(pyridin-2-ylamino)propanoate is crucial for its widespread use. Historically, its synthesis involved lengthy, multi-step processes with moderate overall yields.[5][6] Modern advancements have led to more efficient, one-step catalytic methods that are now industry standard.
Traditional Multi-Step Synthesis
Older methods often involved the synthesis of 2-chloropyridine N-oxide, which would then react with β-alanine ethyl ester hydrochloride.[5][6] A final deoxygenation step via Pd/C catalytic hydrogenation was required to yield the final product.[5][6] While effective, this route suffers from a long total reaction time (up to 100 hours) and a cumulative yield of only around 52%.[5][6]
Modern One-Step Catalytic Synthesis
The preferred contemporary method is a direct, one-step synthesis from inexpensive and readily available starting materials: 2-aminopyridine and ethyl acrylate.[2][7] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid or a supported Brønsted acid, and performed at elevated temperatures.[5][7] This approach dramatically reduces reaction time and improves yields significantly.
| Method | Starting Materials | Catalyst/Conditions | Yield | Advantages | Disadvantages |
| Multi-Step Route | 2-chloropyridine, β-alanine ethyl ester HCl | Multiple steps, including N-oxidation and Pd/C hydrogenation | ~52% | Established chemistry | Long reaction times (100h), multiple steps, low overall yield.[5][6] |
| One-Step Catalysis | 2-aminopyridine, ethyl acrylate | Trifluoromethanesulfonic acid or supported Brønsted acid / 80-160 °C, 16-24h.[5][7] | 70-85% | High yield, low cost, simple process, short reaction time.[7][8] | Requires elevated temperatures and acid catalyst. |
Synthesis Workflow Visualization
The following diagram illustrates the efficient, one-step synthesis of the target building block.
Caption: General pathway to Pyrido[1,2-a]pyrimidine scaffolds.
Detailed Experimental Protocols
The following protocols are based on established and published procedures, providing a reliable starting point for laboratory synthesis.
Protocol 1: One-Step Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This protocol is adapted from high-yield catalytic methods described in the patent literature. [9][7] Materials:
-
2-Aminopyridine (o-aminopyridine)
-
Ethyl acrylate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous ethanol
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask (500 mL), magnetic stirrer, reflux condenser, oil bath, nitrogen inlet/outlet.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 50 g of 2-aminopyridine.
-
Add 50 mL of anhydrous ethanol and stir until the solid is mostly dissolved.
-
Carefully add 56.5 mL of ethyl acrylate to the flask.
-
While stirring, slowly add 9 mL of trifluoromethanesulfonic acid dropwise. Caution: The addition is exothermic.
-
Equip the flask with a reflux condenser and a nitrogen inlet. Begin purging the system with nitrogen gas.
-
Heat the reaction mixture in an oil bath to 120-160 °C and maintain a gentle reflux with stirring for 16-20 hours. [9][7]7. After the reaction is complete (monitor by TLC if desired), allow the mixture to cool to 35-40 °C.
-
Wash the reaction mixture with petroleum ether. Concentrate the solution under reduced pressure to remove volatiles. [9][7]9. To the concentrated residue, add a mixture of petroleum ether/ethyl acetate (e.g., 10:1 v/v) to induce crystallization.
-
Stir the slurry, then collect the white flaky crystals by suction filtration. Wash the crystals with a small amount of cold petroleum ether.
-
Dry the product under vacuum to obtain Ethyl 3-(pyridin-2-ylamino)propanoate. (Expected yield: 80-85%; Purity by HPLC: >99%). [9][7]
Protocol 2: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This is a representative protocol demonstrating the cyclization of a 2-aminopyridine precursor to form the pyrido[1,2-a]pyrimidine core, based on established methodologies. [8] Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Round-bottom flask, heating mantle, reflux condenser.
Procedure:
-
In a round-bottom flask, combine one equivalent of 2-aminopyridine with one equivalent of diethyl ethoxymethylenemalonate (EMME).
-
Heat the mixture at 100-110 °C for 2 hours. An intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate, is formed.
-
To this intermediate, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes to effect the intramolecular cyclization.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by suction filtration.
-
Wash the crude product with hexane to remove the diphenyl ether.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [10]* Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area or a chemical fume hood. [10]* Contact: Avoid contact with skin and eyes. In case of contact, wash affected areas with plenty of water. [10]* Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing. [10]* Reagents: Trifluoromethanesulfonic acid is highly corrosive and should be handled with extreme care. Ethyl acrylate is a flammable liquid and lachrymator.
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in synthetic chemistry. The development of efficient, one-step catalytic syntheses has made them readily accessible for both academic research and industrial-scale production. Their primary role as a key precursor to the anticoagulant Dabigatran etexilate underscores their significance in medicinal chemistry. Furthermore, their utility in constructing diverse and biologically relevant heterocyclic scaffolds, such as pyrido[1,2-a]pyrimidines, ensures their continued importance in the discovery of new therapeutic agents. The protocols and data presented herein provide a comprehensive guide for leveraging this powerful synthetic tool.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
- Preparation method of 3-(2-pyridineamino)ethyl propionate. (2013).
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap. [Link]
-
Chen, G. H., et al. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]
- Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (2015).
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (2016). PubMed. [Link]
-
Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed. [Link]
-
Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (n.d.). ElectronicsAndBooks. [Link]
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). ResearchGate. [Link]
-
Ethyl 3-(pyridin-2-yl)propanoate. (n.d.). PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 4. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 5. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 6. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 7. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. molcore.com [molcore.com]
Application Notes and Protocols: Molecular Docking Studies of Ethyl 2-amino-3-(pyridin-2-yl)propanoate with Thrombin
Introduction: Targeting the Engine of Coagulation
Thrombin, a serine protease, stands as the central enzyme in the coagulation cascade, playing a pivotal role in hemostasis and thrombosis.[1] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot.[2] Beyond this, thrombin also amplifies its own production by activating factors V, VIII, and XI, and promotes platelet activation.[3] Given its multifaceted procoagulant activities, thrombin is a well-established and highly attractive target for the development of anticoagulant therapies.[4] Direct thrombin inhibitors, which bind to the enzyme's active site, represent a significant class of modern anticoagulants.[4]
This document provides a comprehensive guide to performing molecular docking studies of a novel small molecule, Ethyl 2-amino-3-(pyridin-2-yl)propanoate, with human α-thrombin. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This in silico approach allows for the elucidation of binding modes, the estimation of binding affinities, and the identification of key intermolecular interactions, thereby providing critical insights for structure-based drug design.[6]
The selection of this compound for this study is predicated on its structural motifs, which bear resemblance to fragments of known thrombin inhibitors. For instance, it is an important intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate.[7] This application note will detail the entire workflow, from protein and ligand preparation to the execution and analysis of the docking simulation, providing researchers with a robust protocol for evaluating potential thrombin inhibitors.
Scientific Rationale and Experimental Design
The core hypothesis of this study is that this compound can form a stable complex with the active site of thrombin, thereby inhibiting its enzymatic activity. The active site of thrombin is a well-characterized cleft containing a catalytic triad (Ser195, His57, Asp102) and specificity pockets that accommodate the side chains of its substrates.[8] Specifically, the S1 specificity pocket, with Asp189 at its base, recognizes and binds arginine and lysine residues of substrates.[8]
Our experimental design will employ AutoDock Vina, a widely used and validated open-source program for molecular docking.[9] The protocol is designed to be self-validating through a redocking experiment, where a known co-crystallized ligand is extracted and docked back into the protein's active site. A successful redocking, characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.[10]
Sources
- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 3. Multifunctional roles of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Thrombin - Proteopedia, life in 3D [proteopedia.org]
- 9. youtube.com [youtube.com]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Welcome to the technical support guide for the purification of Ethyl 2-amino-3-(pyridin-2-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate, notably used in the synthesis of the thrombin inhibitor Dabigatran etexilate.[1][] The purity of this compound is critical, as any impurities could potentially affect the efficacy and safety of the final active pharmaceutical ingredient.[3] This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you achieve high-purity material consistently.
Part 1: Troubleshooting Guide
This section addresses specific, common challenges encountered during the purification of this compound from a typical reaction mixture derived from 2-aminopyridine and ethyl acrylate.[3][4]
Q: My crude product is a dark, oily, or sticky residue after synthesis. How should I proceed to isolate a solid?
A: This is a very common scenario. The oily nature is typically due to the presence of unreacted starting materials, residual solvents (like ethanol), and colored byproducts or pigments formed during the reaction.[5] A systematic work-up and extraction procedure is the first critical step before attempting more refined purification methods.
Recommended Initial Work-up Protocol:
-
Neutralize the Catalyst: If an acid catalyst like trifluoromethanesulfonic acid was used[4][6], the first step is to quench the reaction mixture. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) and neutralize carefully with a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expertise & Experience: Cautious addition is key to control CO₂ evolution. The goal is to bring the aqueous layer's pH to ~7-8. This step is crucial for removing the acid catalyst and preventing potential ester hydrolysis under harsh basic conditions.
-
-
Perform Liquid-Liquid Extraction: Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous phase two to three times with your chosen organic solvent to ensure complete recovery of the product.
-
Combine the organic layers.
-
-
Wash the Combined Organic Layers:
-
Wash with water to remove any remaining inorganic salts.
-
Wash with brine (saturated NaCl solution) to break any emulsions and remove bulk water from the organic phase.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (using a rotary evaporator).
-
Trustworthiness: This systematic extraction and drying process is a self-validating system. A clear, homogenous organic layer after the brine wash indicates that water and water-soluble impurities have been effectively removed, setting the stage for successful isolation.
-
The result of this procedure should be a crude solid or a thick oil that is more amenable to subsequent purification. If it remains oily, it may still contain unreacted ethyl acrylate or other non-polar impurities.
Q: My column chromatography is providing poor separation between my product and a close-running impurity. What can I do?
A: This issue usually arises from an unoptimized mobile phase or interactions between the basic product and the acidic silica gel. The primary culprits are often unreacted 2-aminopyridine or structurally similar byproducts.
Workflow for Optimizing Column Chromatography
Below is a logical workflow for troubleshooting and optimizing the separation.
Sources
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
A Guide for Researchers and Drug Development Professionals
Introduction: Welcome to the technical support guide for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9). This compound is a critical intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2] The most common and scalable synthetic route is the acid-catalyzed Michael addition of 2-aminopyridine to ethyl acrylate.[1][2][3]
A Note on Nomenclature: While the topic requested is "Ethyl 2-amino-3-(pyridin-2-yl)propanoate" (an α-amino ester), the prevalent synthesis involving 2-aminopyridine and ethyl acrylate yields Ethyl 3-(pyridin-2-ylamino)propanoate (a β-amino ester), which is the correct intermediate for Dabigatran. This guide will focus on the synthesis and impurity profile of the β-isomer.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field experience to help you identify, mitigate, and resolve common impurities and challenges encountered during this synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common points of failure that researchers often face.
Q1: My final product is a yellow or brown oil/solid instead of the expected white crystals. What causes this discoloration?
This is one of the most common issues reported. The discoloration is typically caused by high-temperature degradation or polymerization side reactions. The reaction is often run at elevated temperatures (120-160°C) for extended periods, which can lead to the formation of colored byproducts or "pigments".[3][4][5]
-
Causality: At these temperatures, minor impurities in the starting materials or the product itself can undergo complex degradation pathways. Furthermore, ethyl acrylate has a tendency to polymerize, which can trap colored materials.
-
Solution: The primary solution is a robust purification strategy. A post-reaction treatment involving silica gel adsorption is highly effective at removing these pigments before the final recrystallization step.[4] Additionally, ensuring the reaction is conducted under an inert atmosphere (nitrogen) can minimize oxidative discoloration.[5]
Q2: My reaction yield is consistently low, often in the 30-50% range. How can I improve it?
Low yields are often multifactorial. While early reports of the uncatalyzed reaction show yields around 30%, modern acid-catalyzed methods can achieve yields upwards of 80%.[3][4] If your yields are low, consider these factors:
-
Incomplete Reaction: The reaction requires significant thermal energy and time (16-20 hours) to proceed to completion.[3][5] Ensure your oil bath temperature is stable and the reaction is run for the recommended duration.
-
Catalyst Inefficiency: The use of a strong acid catalyst like trifluoromethanesulfonic acid is crucial for activating the ethyl acrylate Michael acceptor.[1][2][3] Ensure the catalyst is not quenched by wet reagents or solvents.
-
Side Reactions: The most significant yield-reducing side reaction is the formation of a bis-adduct, where a second molecule of ethyl acrylate reacts with your product. This is discussed in detail in the troubleshooting section.
-
Work-up Losses: The product has some solubility in various organic solvents. During extraction and recrystallization, significant material can be lost. Optimize your recrystallization solvent system (e.g., petroleum ether/ethyl acetate) to maximize crystal recovery.[3][5]
Q3: What are the most critical parameters to control during the reaction?
Based on our experience and a review of published methods, the three most critical parameters are:
-
Temperature: Must be high enough to drive the reaction but controlled to minimize polymerization and degradation. A stable range of 120-160°C is typically required.[1]
-
Stoichiometry: The molar ratio of 2-aminopyridine to ethyl acrylate is key. A large excess of ethyl acrylate will significantly increase the formation of the bis-adduct impurity. A ratio of 1:1 to 1:1.2 is a good starting point.
-
Anhydrous Conditions: Water can hydrolyze the ethyl ester product to its corresponding carboxylic acid and may interfere with the catalyst. Using anhydrous ethanol as a solvent is recommended in several procedures.[1][2][3][5]
Part 2: Troubleshooting Guide: Common Impurities & Mitigation
This section provides a detailed look at specific impurities, their formation mechanisms, and targeted strategies to prevent and remove them.
Impurity Profile Overview
The table below summarizes the most common impurities encountered.
| Impurity Name | Structure | Probable Cause | Mitigation & Removal Strategy |
| Unreacted 2-Aminopyridine | Pyridin-2-amine | Incomplete reaction; incorrect stoichiometry. | Drive reaction to completion; remove via silica gel chromatography or aqueous acid wash. |
| Bis-Adduct | Ethyl 3-(N-(2-ethoxy-2-oxoethyl)-N-(pyridin-2-yl)amino)propanoate | Excess ethyl acrylate; prolonged reaction time; high temperature. | Control stoichiometry (1:1.1 ratio); add ethyl acrylate dropwise; monitor reaction by TLC/HPLC. Remove via column chromatography. |
| Poly(ethyl acrylate) | -(CH₂-CH(CO₂Et))n- | High reaction temperature; localized overheating. | Maintain strict temperature control (<160°C); ensure vigorous stirring. Insoluble polymer can be filtered off. |
| Hydrolysis Product | 3-(pyridin-2-ylamino)propanoic acid | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Remove by basic extraction or silica gel chromatography (streaks on TLC). |
In-Depth Analysis of Key Impurities
This is the most critical process-related impurity. The secondary amine of the desired product is still nucleophilic and can compete with 2-aminopyridine to attack another molecule of ethyl acrylate. This side reaction is difficult to prevent entirely but can be minimized.
-
Mechanism of Formation:
Caption: Formation pathway of the desired product and the bis-adduct impurity. -
Troubleshooting & Mitigation:
-
Stoichiometric Control: This is your primary lever. Avoid using a large excess of ethyl acrylate. A molar ratio of 2-aminopyridine to ethyl acrylate of 1:1.1 is often a good compromise between driving the reaction forward and minimizing the bis-adduct.
-
Controlled Addition: Instead of adding all the ethyl acrylate at the beginning, consider a slow, controlled addition over 1-2 hours at reaction temperature. This keeps the instantaneous concentration of the acrylate low, favoring the reaction with the more abundant and reactive primary amine (2-aminopyridine).
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. Once the consumption of 2-aminopyridine slows significantly, consider stopping the reaction, even if a small amount remains. Pushing the reaction for too long will often just increase the bis-adduct concentration.
-
The vinyl group in ethyl acrylate is susceptible to free-radical polymerization, especially at the high temperatures used in this synthesis.
-
Causality: This is a thermally initiated process. Hot spots in the reactor due to poor stirring or overly aggressive heating are common culprits. The presence of radical initiators (e.g., peroxides in old solvents) can also trigger polymerization.
-
Troubleshooting & Mitigation:
-
Temperature Homogeneity: Use a well-stirred oil bath and vigorous mechanical stirring to ensure even heat distribution throughout the reaction mixture.
-
Inert Atmosphere: While primarily for preventing oxidation, a nitrogen atmosphere also helps to exclude oxygen, which can sometimes participate in complex radical initiation cycles.[3][5]
-
Purification: Most of the polymer will be a viscous oil or waxy solid. It can often be removed by trituration with a non-polar solvent like hexane or by filtration after dissolving the crude product in a suitable solvent like ethyl acetate.
-
Part 3: Recommended Protocols for Purification and Analysis
A reliable process requires a robust and reproducible purification and analysis workflow.
Protocol 1: Purification via Silica Gel Adsorption and Recrystallization
This protocol is adapted from established methods and is effective for removing both colored pigments and process-related impurities.[4]
Step-by-Step Methodology:
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude reaction liquid with a solvent like ethyl acetate or dichloromethane (approx. 5-10 volumes).
-
Silica Adsorption: To the diluted mixture, add silica gel (230-400 mesh) in a weight ratio of approximately 1:1 relative to the starting 2-aminopyridine.
-
Stirring: Stir the resulting slurry vigorously at room temperature for 1-2 hours. The colored impurities and highly polar byproducts will adsorb onto the silica.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the silica gel. Wash the silica cake with additional solvent to recover all the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which should now be significantly less colored.
-
Recrystallization: Dissolve the crude solid/oil in a minimal amount of hot ethyl acetate. Slowly add a non-polar solvent like petroleum ether or hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Isolation: Collect the resulting white, flaky crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.[4]
Protocol 2: Recommended HPLC Method for Purity Assessment
To ensure the trustworthiness of your results, a validated analytical method is essential.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the parent molecule and related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures consistent protonation of the basic pyridine nitrogen for sharp peak shapes. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is necessary to elute both polar starting materials and the more non-polar bis-adduct. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring provides strong chromophore for sensitive detection. |
| Expected Elution | 1. 2-Aminopyridine2. Product 3. Bis-Adduct | Based on increasing hydrophobicity. |
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (CN104844673A).
- Preparation method of 3-(2-pyridineamino)ethyl propionate. (CN103058920A).
- Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (CN104910066A).
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. [Link]
- New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. (CN103183635B).
-
The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Crystallization of Pyridine-Containing Propanoate Esters
A Foreword from the Senior Application Scientist:
This guide is designed to provide in-depth troubleshooting support for researchers encountering challenges with the crystallization of Ethyl 2-amino-3-(pyridin-2-yl)propanoate and its related isomers. While direct literature on this specific alpha-amino ester is sparse, extensive data exists for the commercially significant isomer, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9), a key intermediate in the synthesis of Dabigatran etexilate.[1][2]
The underlying physicochemical challenges—posed by the basic pyridine ring, the flexible propanoate chain, and the hydrogen-bonding capabilities of the amino group—are common to this entire class of molecules. Therefore, the principles, protocols, and troubleshooting steps detailed herein are grounded in the well-documented behavior of its isomers and are broadly applicable. This guide synthesizes literature data with field-proven insights to help you navigate common pitfalls and achieve high-purity crystalline material.
Section 1: Compound Profile & Baseline Properties
Before troubleshooting, it is crucial to understand the known properties of a representative molecule from this class. The following data for Ethyl 3-(pyridin-2-ylamino)propanoate provides a critical baseline for selecting solvents and designing crystallization protocols.
| Property | Value | Source(s) |
| CAS Number | 103041-38-9 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | White solid / White flaky crystals | [1][4] |
| Boiling Point | 125°C @ 0.2 mmHg | [1][3] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol | [3][5] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [3] |
Section 2: Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during crystallization in a direct question-and-answer format.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how do I fix it?
Expert Analysis: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a solvate). The compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with molecules like yours that possess both polar (pyridine, amine) and non-polar (ethyl ester) regions, which can complicate ideal crystal packing.
Step-by-Step Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil fully redissolves. Add 10-20% more of the hot solvent to decrease the supersaturation level. The goal is to ensure the saturation point is reached at a lower temperature.
-
Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. After dissolving the compound, insulate the flask (e.g., with glass wool or by placing it in a larger beaker packed with sand) to ensure a very slow temperature drop. This gives the molecules sufficient time to orient themselves into a crystal lattice.
-
Modify the Solvent System: If the above fails, your solvent may be too "good." A solvent in which the compound is highly soluble can lead to oiling. Try re-dissolving the oil in a minimum amount of a highly polar solvent (like ethyl acetate or acetone) and then slowly titrating in a non-polar "anti-solvent" (like hexanes or petroleum ether) at an elevated temperature until slight turbidity appears. Re-heat to clarify and then cool slowly. A patent for the related isomer specifically details successful recrystallization from a petroleum ether/ethyl acetate mixture.[4]
-
Attempt Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the slightly cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
Q2: I've cooled my solution, even refrigerated it, but no crystals have formed. What should I do?
Expert Analysis: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or there is a high energy barrier to nucleation. Your compound is likely too soluble in the chosen solvent, even at low temperatures.
Step-by-Step Solutions:
-
Concentrate the Solution: Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume) to increase the compound's concentration. Allow it to cool slowly again.[6] You can check for saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[6]
-
Induce Nucleation via Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide high-energy sites that can initiate crystal growth.
-
Introduce an Anti-Solvent: As described in Q1, slowly add a miscible solvent in which your compound is insoluble (an anti-solvent) to the solution at room temperature until it becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the cloudiness and then allow the system to stand undisturbed.
-
Use the "Shock Cooling" Method (with caution): If all else fails, place the flask in an ice bath or freezer for a short period. This can sometimes force nucleation, but often results in small, less pure crystals. If successful, this small crop can be used as seed crystals for a subsequent, more controlled crystallization.
Q3: My product crashed out of solution immediately as a fine powder. Is this a problem?
Expert Analysis: Yes, this is a significant problem. Rapid precipitation, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of crystallization for purification.[6] This indicates that the solution was far too supersaturated upon cooling.
Step-by-Step Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the precipitate. Add an additional 10-25% of the solvent to what was previously used. This ensures the solution remains unsaturated for a longer period during the cooling phase, promoting slower, more selective crystal growth.[6]
-
Utilize a Different Solvent System: Your compound may be nearly insoluble in the chosen solvent at room temperature. Select a new solvent (or solvent mixture) where the compound has slightly higher solubility when cold. This creates a less steep solubility curve, which is conducive to slower crystal formation.
-
Control the Cooling Environment: Avoid placing the hot flask directly on a cold lab bench or in an ice bath. Allow it to cool to room temperature on an insulating surface (like a cork ring or folded paper towels) before any further cooling is attempted.[6]
Section 3: Advanced Protocols & FAQs
Q: The basic amine and pyridine groups are complicating purification. Can I use salt formation to my advantage?
A: Absolutely. This is a classic and highly effective technique for purifying basic compounds like amines and pyridines.[7][8] By protonating the basic nitrogen atom(s) with an acid, you form an ammonium or pyridinium salt. This salt will have drastically different solubility properties from the freebase, often being highly soluble in polar solvents (like water or methanol) and insoluble in non-polar organic solvents (like diethyl ether or ethyl acetate).
Protocol: Purification via HCl Salt Precipitation
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable organic solvent, such as ethyl acetate or methanol.
-
Acidification: While stirring, slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a fine solid. Monitor the precipitation and stop adding acid when no more solid forms.
-
Isolation: Collect the salt by vacuum filtration, washing the solid with cold diethyl ether or the primary solvent used.
-
Liberation of Freebase (Optional): The pure salt can be re-dissolved in water or methanol and neutralized with a base (e.g., aqueous sodium bicarbonate or triethylamine) to regenerate the pure, non-salt "freebase" form, which can then be extracted with an organic solvent.
Q: My yield is consistently low (<50%). How can I improve it?
A: A low yield is most often a result of using too much solvent, where a significant portion of your compound remains dissolved in the mother liquor even after cooling.[6]
Improvement Strategies:
-
Systematic Solvent Screening: Perform small-scale solubility tests to find the optimal solvent. The ideal solvent will dissolve your compound completely when hot but very poorly when cold.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Work in small increments.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by 50-75% on a rotary evaporator and cool it again. This will often yield a second crop of crystals. Note: This second crop may be less pure and should be analyzed separately.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice bath for at least 30 minutes, and potentially in a freezer if the solvent's freezing point allows. This maximizes the amount of product that crystallizes out of solution.
Section 4: Visualization & Workflows
The following diagrams illustrate the logical flow for troubleshooting and solvent selection during the crystallization process.
Caption: General troubleshooting workflow for crystallization.
Caption: Decision tree for selecting a suitable crystallization solvent.
References
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337. PubChem.
-
Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E.
-
Troubleshooting Crystallization. Chemistry LibreTexts.
-
Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9. ChemicalBook.
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
-
Amine workup. r/Chempros - Reddit.
-
Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. International Union of Crystallography.
-
Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. BioCrick.
-
Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. IntechOpen.
-
New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. Google Patents.
-
Amine Plant Troubleshooting and Optimization. Scribd.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
-
The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
-
Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents.
-
Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9. ChemicalBook.
Sources
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Welcome to the technical support center for Ethyl 2-amino-3-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The information herein is synthesized from fundamental chemical principles and established practices in pharmaceutical stability testing to provide you with field-proven insights and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule possesses three main functional groups that can influence its stability:
-
Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Primary Amine: This group can undergo oxidation, which may be catalyzed by light, metal ions, or oxidizing agents.
-
Pyridine Ring: While generally stable, the pyridine ring can be susceptible to photodegradation and oxidation under certain conditions.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures for short periods, protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing pyridine rings can be photolabile.[1] Exposure to UV or even ambient light over extended periods can potentially lead to photodegradation. It is recommended to handle the compound and its solutions in amber-colored glassware or under light-protected conditions.
Q4: Can the compound degrade during common analytical procedures like HPLC?
A4: While the compound is generally stable under typical reversed-phase HPLC conditions, prolonged exposure to highly acidic or basic mobile phases, especially at elevated column temperatures, could potentially cause on-column degradation. It is crucial to use a well-developed, stability-indicating HPLC method to distinguish the parent compound from any potential degradants.
Troubleshooting Guides
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis of an Aged Sample
Q: I am analyzing a sample of this compound that has been stored as a solution in a buffered aqueous solvent for several days. I observe a new, more polar peak in my chromatogram. What could be the cause?
A: Probable Cause: Hydrolysis of the Ethyl Ester
The most likely cause of a more polar degradant in an aqueous solution is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-3-(pyridin-2-yl)propanoic acid. This reaction is catalyzed by either acidic or basic conditions.[1]
Troubleshooting Protocol:
-
pH Measurement: Check the pH of your sample solution. A shift in pH during storage could indicate buffer degradation or interaction with the compound, accelerating hydrolysis.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the mass of the new peak. The expected mass of the hydrolyzed product would be 28 Da less than the parent compound (loss of C₂H₄).
-
Co-injection with a Standard (if available): If you can synthesize or acquire a standard of 2-amino-3-(pyridin-2-yl)propanoic acid, a co-injection with your degraded sample should show a single, co-eluting peak for the degradant.
-
Forced Degradation Confirmation: Intentionally degrade a fresh sample of your compound by treating it with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C).[2] Monitor the reaction by HPLC. The retention time of the degradant formed under these conditions should match the unknown peak in your aged sample.
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use a tightly sealed container and store at 2-8°C.
-
Optimize the pH of your formulation to a range where the compound exhibits maximum stability, likely near neutral pH.
Issue 2: Sample Discoloration and Loss of Purity After Storage
Q: My solid sample of this compound has developed a yellowish or brownish tint after being stored on the benchtop, and HPLC analysis shows a loss of purity with several minor, less polar peaks. What is happening?
A: Probable Cause: Oxidation
The primary amine and the pyridine ring are susceptible to oxidation, especially when exposed to air and light over time. Oxidative degradation often leads to the formation of colored byproducts and can be a complex process involving radical mechanisms.[3]
Troubleshooting Protocol:
-
Visual Inspection: Note the extent and nature of the discoloration. A heterogeneous coloration might suggest localized exposure to an oxidant or light.
-
LC-MS Analysis: Use LC-MS to investigate the masses of the new impurities. Oxidative degradation can result in the addition of one or more oxygen atoms (M+16, M+32, etc.) or the formation of dimers.
-
Forced Oxidation Study: To confirm susceptibility to oxidation, dissolve a fresh sample of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2] Monitor the sample by HPLC for the appearance of peaks that match those in your degraded sample.
-
FTIR Spectroscopy: Compare the FTIR spectrum of the degraded sample with that of a pure standard. The appearance of new bands in the carbonyl region or changes in the N-H stretching region could indicate oxidative changes.
Preventative Measures:
-
Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).
-
Protect the sample from light by using amber vials or storing it in a dark place.
-
Avoid sources of metal ion contamination, as these can catalyze oxidation reactions.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[2]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[2] Use LC-MS to obtain mass information for the major degradation products.
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Ester Hydrolysis |
| Oxidation | 3% H₂O₂, RT | Amine/Pyridine Oxidation |
| Thermal | 80°C (solid), 60°C (solution) | Various |
| Photolytic | UV/Vis light (ICH Q1B) | Pyridine ring degradation, oxidation |
Visualizations
Diagram 1: Predicted Degradation Pathways
Caption: Predicted major degradation pathways.
Diagram 2: Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
-
Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
2-Aminopyridine. Wikipedia. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. Available at: [Link]
-
Amino Acid Degradations Produced by Lipid Oxidation Products. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available at: [Link]
-
Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate. Available at: [Link]
-
Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
De-esterification of amino acid esters. ResearchGate. Available at: [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. longdom.org [longdom.org]
- 4. ajrconline.org [ajrconline.org]
Technical Support Center: Catalyst Selection for Ethyl 2-amino-3-(pyridin-2-yl)propanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this key pharmaceutical intermediate, notably used in the production of direct thrombin inhibitors like Dabigatran Etexilate.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on the critical role of catalyst selection and optimization.
Frequently Asked Questions (FAQs): Synthesis Strategy & Catalyst Choice
This section addresses high-level questions regarding the synthetic approach and initial catalyst selection.
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this target molecule. The choice depends on available starting materials, scalability, and process complexity.
-
Direct Michael Addition: This is the most straightforward approach, involving the direct reaction of 2-aminopyridine with ethyl acrylate in a single step.[2] This method is atom-economical but highly dependent on the right catalyst to achieve high yields. Older methods reported yields as low as 30-52%, often requiring long reaction times.[3]
-
Multi-Step Synthesis via N-Oxide Reduction: A more complex route starts with 2-chloropyridine N-oxide. The synthesis proceeds through several intermediates, culminating in a final catalytic hydrogenation step to reduce the N-oxide and yield the final product.[2][4] While longer, this route avoids the direct use of 2-aminopyridine in the addition step and leverages well-established hydrogenation chemistry, though it comes with its own set of challenges.
Q2: For the direct synthesis (Michael Addition), which catalyst is most effective?
For the direct addition of 2-aminopyridine to ethyl acrylate, a strong Brønsted acid catalyst is essential to activate the reactants and facilitate the reaction.
-
Trifluoromethanesulfonic acid (TfOH) has been shown to be highly effective, with patents reporting yields as high as 85%.[1][3] It is used in catalytic amounts (5-10 mol%) and the reaction is typically performed at elevated temperatures (120-160°C) in a solvent like anhydrous ethanol under an inert atmosphere.[3][5]
-
Supported Brønsted Acids: Catalysts like silica gel-supported Brønsted acids have also been proposed.[2] These offer the advantage of easier removal from the reaction mixture post-synthesis, which can simplify purification and allow for catalyst recycling. The reported yields using this approach range from 50-76%.[2]
Q3: Is catalytic hydrogenation a viable primary route for synthesizing this molecule from a pyridine precursor?
Direct catalytic hydrogenation of a corresponding unsaturated precursor (e.g., ethyl 2-amino-3-(pyridin-2-yl)acrylate) to form the propanoate is challenging due to the inherent properties of the pyridine ring. The nitrogen atom's lone pair of electrons can act as a potent poison for many common hydrogenation catalysts.[6][7]
The lone pair strongly coordinates to the active sites of transition metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh), effectively deactivating them.[6] This "self-poisoning" effect means that saturating other parts of the molecule or the pyridine ring itself often requires harsh conditions, such as high hydrogen pressure (>30-80 bar) and elevated temperatures (>60-80 °C).[8][9] Therefore, while the N-oxide reduction route uses hydrogenation, it is a deoxygenation step rather than a direct pyridine ring saturation, making it more manageable.
Q4: I am considering an asymmetric synthesis to control the stereocenter. What are the key challenges and catalytic approaches?
Achieving high enantioselectivity for this class of compounds is a significant challenge. The target molecule contains a chiral center at the alpha-carbon, and controlling its stereochemistry is crucial for pharmaceutical applications.
-
Homogeneous Asymmetric Hydrogenation: This is a common strategy for creating chiral centers. It involves using chiral catalysts, often complexes of metals like Rhodium or Iridium with chiral phosphine ligands.[10][11] However, the asymmetric hydrogenation of monosubstituted pyridines has historically resulted in low to moderate enantioselectivities.[10] The strong coordinating nature of the pyridine nitrogen can interfere with the chiral ligand's ability to effectively control the stereochemical outcome.
-
Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for synthesizing β-amino acid derivatives.[12] Chiral Brønsted acids or phase-transfer catalysts could potentially be employed to catalyze the Michael addition of a nucleophile to a prochiral precursor, establishing the stereocenter with high enantioselectivity.[12][13] This remains an active area of research requiring significant methods development.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Low Yield in Direct Synthesis (Michael Addition)
Problem: My reaction of 2-aminopyridine and ethyl acrylate has a very low yield (<40%), and the reaction time is over 24 hours.
Analysis & Solution: Low yields in this reaction are almost always linked to inefficient catalysis and suboptimal reaction conditions. Historical methods without strong acid catalysts are known to be low-yielding.[3]
Causality: The nucleophilicity of the exocyclic amino group of 2-aminopyridine is reduced by the electron-withdrawing nature of the pyridine ring. A strong acid catalyst protonates the ring nitrogen, which can enhance the reactivity of the substrate and activate the ethyl acrylate Michael acceptor.
Troubleshooting Steps:
-
Catalyst Choice: Switch to trifluoromethanesulfonic acid (TfOH). It is a significantly stronger acid than alternatives like silica gel alone and has been demonstrated to produce higher yields.[1][3]
-
Temperature Control: The reaction requires high temperatures, typically between 120-160°C.[5] Ensure your oil bath and reaction setup can maintain this temperature consistently.
-
Inert Atmosphere: The reaction should be conducted under a nitrogen or argon atmosphere to prevent side reactions and degradation of reagents at high temperatures.[3]
-
Solvent: Use anhydrous ethanol as the solvent. Water can interfere with the catalyst and reactants.
Table 1: Comparison of Reaction Conditions for Michael Addition
| Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| None (thermal) | 100 | 24 | ~30 | [2][3] |
| Supported Brønsted Acid | 80-120 | Not specified | 50-76 | [2] |
| Trifluoromethanesulfonic Acid | 120-160 | 16-20 | 80-85 | [3][5] |
Scenario 2: Stalled or Failed Catalytic Hydrogenation of a Pyridine Substrate
Problem: I am attempting to hydrogenate a related pyridine-containing substrate, but the reaction stalls after a short time or fails to initiate. I am using a standard Pd/C catalyst.
Analysis & Solution: This is a classic case of catalyst poisoning by the pyridine nitrogen. Palladium on carbon (Pd/C) is particularly susceptible to this deactivation.
Causality: The lone pair of electrons on the pyridine nitrogen atom irreversibly binds to the palladium active sites. This blocks the sites from adsorbing and activating hydrogen, thereby halting the catalytic cycle.[6]
Troubleshooting Steps:
-
Use an Acidic Additive: The most effective countermeasure is to add a stoichiometric amount of a strong acid (relative to the pyridine substrate), such as HCl or H₂SO₄.[8][14] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from coordinating to the metal catalyst, thus protecting it from poisoning.
-
Change the Catalyst: Rhodium and Platinum catalysts are generally more robust and effective for pyridine ring hydrogenation than Palladium.[7][8] Consider using Rh/C, Rh₂O₃, or PtO₂.
-
Increase Pressure and Temperature: Hydrogenation of aromatic systems is thermodynamically demanding. Increasing hydrogen pressure (e.g., to 50-80 bar) and temperature (e.g., to 60-80 °C) can often overcome activation barriers and drive the reaction to completion.[8][9]
-
Implement a Guard Bed: In flow chemistry applications, a pre-column or "guard bed" of a sacrificial, less expensive adsorbent can be used to trap the pyridine compound before it reaches the main catalyst bed.[6]
Scenario 3: Formation of Unexpected Side Products During Hydrogenation
Problem: My hydrogenation reaction is producing a mixture of products, including partially saturated rings and dehalogenated compounds.
Analysis & Solution: The formation of side products indicates a lack of chemoselectivity, which can be influenced by the catalyst, conditions, and substrate.
Causality: Hydrogenation proceeds stepwise, and partially hydrogenated intermediates like di- or tetrahydropyridines can be stable under certain conditions.[8] If the substrate contains sensitive functional groups (like halogens), hydrogenolysis (cleavage of the C-X bond) can compete with hydrogenation.
Troubleshooting Steps:
-
To Avoid Partial Hydrogenation: Increase the reaction severity (higher temperature, pressure) or prolong the reaction time to drive the reaction towards the fully saturated piperidine product.[8] Increasing the catalyst loading can also be effective.
-
To Prevent Dehalogenation: This is a common issue with Pd/C. While challenging to prevent completely, using less aggressive catalysts like PtO₂ or certain Rhodium catalysts under milder conditions may favor ring saturation over dehalogenation.[7]
-
Controlled Poisoning for Selectivity: In a reverse scenario, if you want to hydrogenate another functional group without touching the pyridine ring, pyridine itself can be used as a "controlled poison" with a Pd/C catalyst to selectively deactivate the catalyst towards ring reduction.[15][16]
Protocols and Methodologies
Protocol 1: Synthesis of this compound via Michael Addition[3][5]
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid (TfOH)
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate (oil bath)
-
Nitrogen or Argon gas supply
Procedure:
-
In a 500 mL round-bottom flask, add 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Add ethyl acrylate (e.g., 1.05 to 1.2 equivalents).
-
While stirring, slowly add trifluoromethanesulfonic acid (e.g., 0.05-0.10 equivalents) dropwise. An exotherm may be observed.
-
Set up the flask for reflux under a nitrogen atmosphere.
-
Heat the reaction mixture in an oil bath to 120-160°C and maintain reflux with vigorous stirring for 16-20 hours.
-
After the reaction is complete (monitor by TLC or LC-MS), cool the mixture to room temperature.
-
Wash the reaction solution with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to obtain the final product as white, flaky crystals.
Protocol 2: Assessing Catalyst Poisoning by a Pyridine Substrate[6]
Objective: To experimentally demonstrate and quantify the poisoning effect of a pyridine-containing compound on a standard hydrogenation catalyst (e.g., Pd/C).
Materials:
-
10% Pd/C catalyst
-
A standard, easily hydrogenated substrate (e.g., cyclohexene)
-
The pyridine-containing compound to be tested (the "poison")
-
Solvent (e.g., ethanol)
-
Hydrogen source (e.g., hydrogen balloon)
-
Reaction vessel and analytical instrument (GC or NMR)
Procedure:
-
Baseline Reaction:
-
To a reaction vessel, add the catalyst (e.g., 1 mol%), cyclohexene (1 mmol), and solvent (10 mL).
-
Purge the vessel with hydrogen and maintain a positive pressure (e.g., balloon).
-
Monitor the reaction progress at regular intervals (e.g., every 15 minutes) by analyzing aliquots to determine the conversion of cyclohexene. Run until completion.
-
-
Poisoned Reaction:
-
Repeat the baseline reaction exactly, but add a specific amount of the pyridine compound (e.g., 0.1 molar equivalents relative to the catalyst) to the mixture before introducing hydrogen.
-
Run the reaction under the same conditions and monitor its progress.
-
-
Data Analysis:
-
Plot the conversion versus time for both the baseline and the poisoned reactions.
-
A significant decrease in the reaction rate for the poisoned reaction confirms the inhibitory effect of the pyridine substrate. The experiment can be repeated with varying amounts of the poison to quantify the effect.
-
Visual Guides & Diagrams
Caption: Mechanism of catalyst poisoning by pyridine.
References
- BenchChem. (2025).
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
-
Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4. [Link]
- Google Patents. (CN102020651A). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Google Patents. (CN103183635B). New process for synthetizing 3-(pyridin-2-ylamino)
-
Sajiki, H., et al. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. [Link]
-
Török, B., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. [Link]
-
Szöllősi, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
- Google Patents. (CN103058920A). Preparation method of 3-(2-pyridineamino)
- Patsnap. (CN102020651A). Preparation method for ethyl 3-(pyridin-2-ylamino)
- BenchChem. (2025).
-
Gergely, T., et al. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Helvetica Chimica Acta. [Link]
-
Butt, N. A., & Zhang, W. (2015). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. NIH National Center for Biotechnology Information. [Link]
-
Werkmeister, S., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. [Link]
- Google Patents. (CN104910066A). Ethyl 3-(pyridin-2-ylamino)
-
Beil, S. B., & Glorius, F. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. NIH National Center for Biotechnology Information. [Link]
-
Chen, L., et al. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]
-
González-Vera, J. A. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Ghorai, M. K., & Bhattacharyya, S. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
-
Yang, J. W. (2015). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thalesnano.com [thalesnano.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 15. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
Technical Support Center: Monitoring the Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring and completion of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of the reaction between 2-aminopyridine and ethyl acrylate?
The most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2] For more detailed structural confirmation and to check for the presence of side products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3][4]
Q2: How do I choose the right TLC solvent system?
A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. For this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[1][2] The ratio can be adjusted to achieve optimal separation of the starting materials, product, and any potential byproducts. A typical starting ratio might be 5:1 or 10:1 (petroleum ether:ethyl acetate).[1]
Q3: What are the expected appearances of the starting materials and product on a TLC plate?
2-aminopyridine is more polar than this compound. Therefore, in a normal-phase TLC system (e.g., silica gel), the product will have a higher Rf value (travel further up the plate) than the 2-aminopyridine. Ethyl acrylate is volatile and may not be easily visualized. The reaction progress is monitored by the disappearance of the 2-aminopyridine spot and the appearance of the product spot.
Q4: At what intervals should I be monitoring the reaction?
The reaction time for this synthesis can be lengthy, often ranging from 16 to 24 hours or even longer.[1][2][5] It is advisable to take an initial sample after the reagents are mixed and heated, and then sample every 2-4 hours. This will provide a clear picture of the reaction kinetics and help determine the point of completion.
Q5: What indicates that the reaction has gone to completion?
The reaction is generally considered complete when the limiting reagent, typically 2-aminopyridine, is no longer visible on the TLC plate or its peak area in an HPLC chromatogram is negligible. At this point, the product spot/peak should be at its maximum intensity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and monitoring of this compound.
Issue 1: The reaction appears to be stalled (no change in TLC or HPLC over several hours).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Temperature | Verify the reaction temperature is within the optimal range of 120-160°C.[1][5][6] | The reaction is a Michael addition, which often requires significant thermal energy to overcome the activation barrier, especially with the less nucleophilic 2-aminopyridine. |
| Catalyst Inactivity | If using a catalyst such as trifluoromethanesulfonic acid, ensure it is fresh and has been stored under appropriate anhydrous conditions.[1][5][6] | Protic or Lewis acid catalysts activate the ethyl acrylate, making it more electrophilic and susceptible to nucleophilic attack by the aminopyridine. Moisture can deactivate the catalyst. |
| Poor Quality Reagents | Check the purity of the 2-aminopyridine and ethyl acrylate. Impurities can inhibit the reaction. | Impurities may compete in side reactions or interfere with the catalyst, thus slowing down or stopping the desired reaction. |
Issue 2: Multiple spots are observed on the TLC plate, making it difficult to interpret the reaction progress.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions | A common side reaction is the polymerization of ethyl acrylate. Another possibility is the formation of a bis-adduct where a second molecule of ethyl acrylate reacts with the product.[7] | The reaction conditions, particularly high temperatures, can promote the self-polymerization of acrylates. The product, still possessing a secondary amine, can potentially react further, although this is less common under controlled conditions. |
| Inappropriate TLC System | Adjust the polarity of the mobile phase. If spots are too close together, decrease the polarity (increase the proportion of petroleum ether) to improve separation. | Optimizing the mobile phase composition enhances the differential partitioning of the components between the stationary and mobile phases, leading to better resolution of spots. |
| Sample Streaking | Ensure the spotting solution is not too concentrated. Dilute the reaction aliquot in a suitable solvent before spotting on the TLC plate. | Overly concentrated samples can lead to band broadening and streaking on the TLC plate, obscuring the separation of individual components. |
Issue 3: The product spot on the TLC is very faint, even after a long reaction time, and the yield is low upon workup.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Reagent Ratio | The molar ratio of 2-aminopyridine to ethyl acrylate is crucial. A common ratio is 1:1 to 1:2.[1] An excess of ethyl acrylate can favor product formation but may also increase side reactions. | Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the product side. However, an excessive amount of ethyl acrylate can lead to undesired polymerization. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).[1][5] Anhydrous ethanol should be used as the solvent.[1][5][6] | Water can interfere with the catalyst and potentially hydrolyze the ethyl acrylate starting material or the ester product. |
| Inefficient Purification | The purification process, often involving column chromatography or recrystallization, needs to be optimized to minimize product loss.[2][3] | Inadequate purification techniques can lead to co-elution of the product with impurities or incomplete recovery from the crystallization solvent, resulting in a lower isolated yield. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Mobile Phase Preparation: Prepare a mixture of petroleum ether and ethyl acetate. A starting ratio of 8:1 (v/v) is recommended and can be adjusted as needed.
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Dilute the aliquot in a small amount of a suitable solvent like ethyl acetate or dichloromethane in a microvial.
-
Spotting: Using a capillary spotter, apply a small spot of the diluted reaction mixture onto the TLC plate's baseline. Also, spot the starting material (2-aminopyridine) as a reference.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The spots can also be visualized using a staining agent like potassium permanganate or ninhydrin for primary/secondary amines.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the pyridine ring of the starting material and product absorb (e.g., around 260 nm).
-
Analysis: Identify the peaks corresponding to the starting material and product based on their retention times (determined by running standards). Quantify the reaction progress by comparing the peak areas. A successful reaction will show the disappearance of the 2-aminopyridine peak and the growth of the this compound peak.[1][2]
Visualizing the Monitoring Workflow
Caption: Workflow for monitoring the synthesis of this compound.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]
- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. [Link]
- CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
-
Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2. PubChem. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed Central. [Link]
-
The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
TLC in the Analysis of Plant Material. MDPI. [Link]
Sources
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 3. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 7. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Validation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Specificity
In the synthesis of complex molecules for pharmaceutical development, the unambiguous confirmation of a compound's structure is a non-negotiable cornerstone of scientific rigor. Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a valuable chiral building block, presents a common synthetic challenge: the potential for rearrangement or alternative reaction pathways leading to its structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate. While seemingly similar, the positional difference of the amino group—at the alpha-carbon (C2) versus the beta-carbon (C3)—profoundly alters the molecule's chemical properties and biological activity.
This guide provides a comprehensive, field-proven methodology for using Nuclear Magnetic Resonance (NMR) spectroscopy to definitively validate the structure of this compound. We will move beyond simple data reporting to explain the causal logic behind experimental choices and comparative analysis, ensuring a self-validating system for structural confirmation.
The Structural Question: Differentiating Key Isomers
The primary challenge lies in distinguishing the target alpha-amino ester from its beta-amino isomer. A simple mass spectrometry analysis will yield the same mass for both, making it an insufficient standalone technique for validation. NMR spectroscopy, by probing the local chemical environment of each proton and carbon, provides the necessary resolution to solve this ambiguity.
Caption: Molecular structures of the target compound and its common isomer.
The key structural difference is the nature of the carbon at position 2 (the alpha-carbon). In our target molecule, C2 is a chiral methine (CH) bonded to an amino group. In the isomer, C2 is an achiral methylene (CH₂). This fundamental difference creates distinct and easily identifiable signatures in the NMR spectra.
The NMR Validation Workflow: A Multi-Technique Approach
A robust validation strategy relies not on a single experiment, but on the corroborating evidence from multiple NMR techniques. Each experiment provides a unique piece of the structural puzzle.
Caption: The logical workflow for unambiguous NMR structural validation.
Expected NMR Signatures: A Comparative Analysis
The core of our validation lies in comparing the expected spectral data for our target molecule against the reported data for its isomer.
¹H NMR: The Diagnostic Region
The most telling region in the ¹H NMR spectrum will be the signals corresponding to the propanoate backbone.
-
Target Molecule (this compound):
-
We expect a methine proton (CH) at the C2 position. This proton is coupled to the two diastereotopic protons of the adjacent methylene group (C3), and potentially to the NH₂ protons. This will result in a complex multiplet, likely a doublet of doublets or a triplet, typically in the 3.5-4.5 ppm range.
-
The methylene protons (CH₂) at C3 are diastereotopic due to the adjacent chiral center at C2. They will couple to each other (geminal coupling) and to the C2 proton (vicinal coupling), appearing as two distinct and complex multiplets.
-
-
Isomer (Ethyl 3-(pyridin-2-ylamino)propanoate):
¹³C NMR and DEPT-135: Unambiguous Carbon Typing
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups.
-
Target Molecule:
-
The DEPT-135 spectrum will show a positive signal for the C2 carbon, confirming it is a methine (CH) .
-
A negative signal will correspond to the C3 methylene (CH₂) group.
-
-
Isomer:
-
The DEPT-135 spectrum will show two negative signals for the C2 and C3 carbons, confirming they are both methylene (CH₂) groups .
-
This single experiment provides a definitive and easily interpretable distinction between the two isomers.
Data Summary: Predicted vs. Reported
The following tables summarize the key expected NMR data for the target compound and the reported data for the isomer.
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) | DEPT-135 |
|---|---|---|---|---|
| Ethyl CH₃ | ~1.2 | Triplet (t) | ~14 | Positive (CH₃) |
| Ethyl CH₂ | ~4.1 | Quartet (q) | ~61 | Negative (CH₂) |
| C2-H (α-carbon) | ~4.0 - 4.5 | Multiplet (m) | ~55 | Positive (CH) |
| C3-H₂ | ~3.0 - 3.5 | Multiplet (m) | ~38 | Negative (CH₂) |
| Pyridine Ring | ~7.1 - 8.5 | Multiplets | ~122 - 160 | Positive (CH) |
| Carbonyl C=O | - | - | ~172 | No Signal |
Table 2: Reported NMR Data for Isomer Ethyl 3-(pyridin-2-ylamino)propanoate
| Assignment | ¹H Chemical Shift (ppm, reported)[1] | Multiplicity | ¹³C Chemical Shift (ppm, typical)[3] | DEPT-135 |
|---|---|---|---|---|
| Ethyl CH₃ | ~1.17 | Triplet (t) | ~14 | Positive (CH₃) |
| Ethyl CH₂ | ~4.05 | Quartet (q) | ~60 | Negative (CH₂) |
| C2-H₂ | ~2.54 | Triplet (t) | ~35 | Negative (CH₂) |
| C3-H₂ | ~3.55 | Triplet (t) | ~40 | Negative (CH₂) |
| Pyridine Ring | ~6.4 - 8.0 | Multiplets | ~108 - 158 | Positive (CH) |
| Carbonyl C=O | - | - | ~172 | No Signal |
2D NMR: The Definitive Connectivity Map
While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HSQC offer irrefutable proof of the atomic connectivity, serving as the ultimate validation.
¹H-¹H COSY (Correlation Spectroscopy)
A COSY spectrum shows which protons are coupled to each other, typically through 2-3 bonds. This allows us to trace the proton connectivity through the molecule's backbone.
Caption: Diagnostic ¹H-¹H COSY correlations for each isomer.
-
For the Target Molecule: The key cross-peak in the COSY spectrum will be between the C2-H methine signal and the C3-H₂ methylene signals.
-
For the Isomer: The COSY spectrum will show a cross-peak between the two methylene triplets of C2-H₂ and C3-H₂ .
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the fastest and most reliable way to execute the strategy outlined in the ¹³C NMR section.[4]
-
For the Target Molecule: The HSQC will show a correlation between the methine proton signal (~4.0-4.5 ppm) and the C2 methine carbon signal (~55 ppm).
-
For the Isomer: The HSQC will show correlations for two distinct methylene groups: C2-H₂ (~2.5 ppm) to C2 (~35 ppm) and C3-H₂ (~3.5 ppm) to C3 (~40 ppm).
This direct, one-bond correlation provides the final, unambiguous piece of evidence to confirm the structure.
Experimental Protocol: A Self-Validating Methodology
To ensure high-quality, trustworthy data, the following protocol is recommended.
1. Sample Preparation:
- Accurately weigh approximately 10-15 mg of the synthesized compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
- Causality: CDCl₃ is a standard choice for general organic molecules. However, if the NH₂ protons are of interest (for observing coupling), DMSO-d₆ is superior as it slows down the proton exchange with residual water, leading to sharper NH₂ signals.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup & Acquisition (Example on a 500 MHz Spectrometer):
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve optimal resolution (target line width for a singlet like residual CHCl₃ should be <0.5 Hz).
3. Data Acquisition Parameters:
- ¹H NMR:
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Spectral Width: ~16 ppm (centered around 6 ppm).
- Acquisition Time: ~3 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 16 (increase if sample is dilute).
- ¹³C{¹H} NMR:
- Pulse Program: Standard proton-decoupled ('zgpg30').
- Spectral Width: ~240 ppm (centered around 100 ppm).
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 (or more, as ¹³C is less sensitive).
- DEPT-135:
- Pulse Program: Standard DEPT-135 sequence.
- Parameters: Use standard parameters provided by the instrument software, typically run for a similar number of scans as the ¹³C experiment.
- ¹H-¹H COSY:
- Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
- Data Points: 2048 in F2, 256-512 in F1.
- Number of Scans per Increment: 2-4.
- ¹H-¹³C HSQC:
- Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
- Spectral Width ¹H (F2): ~12 ppm.
- Spectral Width ¹³C (F1): ~180 ppm.
- Number of Scans per Increment: 4-8.
4. Data Processing:
- Apply Fourier transformation with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H).
- Phase and baseline correct all spectra carefully.
- Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-faceted NMR approach. By systematically employing 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) techniques, a researcher can build an unassailable case for the correct isomeric structure. The key diagnostic markers—the presence of a C2 methine group (CH) versus a C2 methylene group (CH₂)—are easily and definitively identified. This methodical, evidence-based workflow not only confirms the identity of the target molecule but also provides the rigorous, trustworthy data essential for advancing drug development and chemical research.
References
- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
PubChem. Ethyl 3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
- 1. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
Navigating the Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate: A Comparative Guide to Plausible Routes
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a pyridine-containing α-amino acid ester, represents a valuable scaffold in medicinal chemistry and drug discovery. Its synthesis, however, is not widely documented in readily available literature, presenting a challenge for researchers requiring this specific building block. This guide provides a comparative analysis of three plausible, theoretically-grounded synthetic routes for its preparation. While established, directly comparable experimental data is scarce, this document leverages fundamental principles of organic synthesis and analogous transformations to offer a robust framework for approaching the synthesis of this target molecule. We will delve into the mechanistic rationale behind each proposed pathway, present detailed theoretical protocols, and offer a comparative analysis to guide your synthetic strategy.
Introduction: The Significance of Pyridine-Containing Amino Esters
Amino acid derivatives incorporating heterocyclic moieties are of significant interest in pharmaceutical development due to their potential to mimic natural substrates of enzymes and receptors, while offering unique pharmacokinetic and pharmacodynamic properties. The pyridine ring, in particular, can act as a bioisostere for a phenyl group, engage in hydrogen bonding, and influence the overall solubility and metabolic stability of a molecule. This compound, as a non-canonical amino acid ester, is a prime candidate for incorporation into novel peptide mimics, protease inhibitors, and other bioactive compounds. The challenge lies in its efficient and selective synthesis.
Proposed Synthetic Routes: A Theoretical Exploration
In the absence of established, well-documented protocols, we propose three distinct synthetic strategies for the preparation of this compound. Each route is designed based on reliable and well-understood transformations in organic chemistry.
Route 1: Alkylation of a Glycine Anion Equivalent with 2-(Chloromethyl)pyridine
This approach is a classic and often reliable method for the synthesis of α-amino acids. It involves the generation of a nucleophilic glycine equivalent which is then alkylated with a suitable electrophile, in this case, 2-(chloromethyl)pyridine.
Mechanistic Rationale: The core of this strategy lies in the deprotonation of an N-protected glycine ester to form a stabilized enolate. The Schiff base derived from glycine ethyl ester and benzophenone is a common choice, as the resulting anion is stabilized by delocalization over the imine and ester moieties. This nucleophile then undergoes an SN2 reaction with 2-(chloromethyl)pyridine. Subsequent acidic hydrolysis of the imine affords the desired primary amine.
Experimental Protocol (Theoretical):
-
Formation of the Schiff Base: To a solution of glycine ethyl ester hydrochloride (1.0 eq) and benzophenone (1.1 eq) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.2 eq). Stir the reaction mixture at room temperature until the formation of the benzophenone imine of glycine ethyl ester is complete (monitored by TLC or GC-MS).
-
Alkylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. To this, add the Schiff base from the previous step dropwise, maintaining the low temperature. After stirring for 30-60 minutes, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq), neutralized with a suitable base, in THF. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then treated with aqueous acid (e.g., 1 M HCl) to hydrolyze the imine.
-
Purification: The aqueous layer is washed with an organic solvent to remove benzophenone and other non-polar impurities. The pH of the aqueous layer is then carefully adjusted with a base to precipitate the product, which can be extracted with an organic solvent and purified by column chromatography.
Visualization of Route 1:
Caption: Alkylation of a glycine anion equivalent.
Route 2: Reductive Amination of Ethyl 2-oxo-3-(pyridin-2-yl)propanoate
This strategy involves the synthesis of an α-keto ester intermediate, which is then converted to the desired α-amino ester via reductive amination.
Mechanistic Rationale: The key intermediate, ethyl 2-oxo-3-(pyridin-2-yl)propanoate, can be synthesized via a Claisen condensation between ethyl acetate and ethyl picolinate. The resulting β-keto ester can then be subjected to reductive amination. This process involves the formation of an imine intermediate with an ammonia source (e.g., ammonium acetate), followed by in situ reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).
Experimental Protocol (Theoretical):
-
Synthesis of the α-Keto Ester: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of ethyl picolinate (1.0 eq) and ethyl acetate (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until the condensation is complete. The reaction is then quenched with aqueous acid, and the ethyl 2-oxo-3-(pyridin-2-yl)propanoate is extracted and purified.
-
Reductive Amination: Dissolve the α-keto ester (1.0 eq) in a suitable solvent like methanol. Add an ammonia source, such as ammonium acetate (5-10 eq), and a reducing agent, for example, sodium cyanoborohydride (1.5 eq). The reaction pH should be maintained between 6 and 7. Stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The aqueous layer is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The final product is purified by column chromatography.
Visualization of Route 2:
Caption: Reductive amination of an α-keto ester.
Route 3: From 2-Pyridinecarboxaldehyde via Strecker or Ugi Reaction
This approach utilizes 2-pyridinecarboxaldehyde as a readily available starting material and builds the amino acid scaffold in a one-pot fashion.
Mechanistic Rationale:
-
Strecker Synthesis: This classic method involves the reaction of an aldehyde with an alkali metal cyanide and an ammonium salt to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the amino acid, which can then be esterified.
-
Ugi Reaction: A multi-component reaction where an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a dipeptide-like structure. By choosing the components appropriately (e.g., ammonia as the amine, a simple carboxylic acid, and an isocyanoacetate), a derivative that can be converted to the target molecule can be obtained. For a more direct approach, using an isocyanoacetate and ammonia directly with the aldehyde could be explored, although this is a variation of the classical Ugi reaction.
Experimental Protocol (Theoretical - Strecker approach):
-
Aminonitrile Formation: To an aqueous solution of ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq), add 2-pyridinecarboxaldehyde (1.0 eq) at 0 °C. Stir the reaction mixture at room temperature overnight.
-
Nitrile Hydrolysis: Extract the resulting α-aminonitrile with an organic solvent. The crude aminonitrile is then subjected to vigorous acidic or basic hydrolysis (e.g., refluxing in 6 M HCl or 6 M NaOH) to convert the nitrile group to a carboxylic acid.
-
Esterification: The resulting 2-amino-3-(pyridin-2-yl)propanoic acid is then isolated and esterified using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid or using thionyl chloride in ethanol.
-
Purification: The final product is purified by crystallization or column chromatography.
Visualization of Route 3:
Caption: Strecker synthesis from 2-pyridinecarboxaldehyde.
Comparative Analysis of Proposed Routes
| Feature | Route 1: Glycine Alkylation | Route 2: Reductive Amination | Route 3: Strecker Synthesis |
| Starting Materials | Glycine ethyl ester, benzophenone, 2-(chloromethyl)pyridine. The pyridine starting material may require synthesis. | Ethyl picolinate, ethyl acetate. Both are commercially available. | 2-Pyridinecarboxaldehyde, sodium cyanide. The aldehyde is readily available, but cyanide is highly toxic. |
| Number of Steps | 3-4 steps | 2-3 steps | 3 steps |
| Key Challenges | Handling of strong bases (LDA, NaHMDS) at low temperatures. Potential for over-alkylation. Synthesis of 2-(chloromethyl)pyridine. | Synthesis of the α-keto ester may have yield issues. Reductive amination requires careful control of pH. | Use of highly toxic sodium cyanide. Harsh hydrolysis conditions for the nitrile. |
| Potential Advantages | Well-established methodology for amino acid synthesis. Good potential for stereocontrol with chiral auxiliaries. | Convergent synthesis. Milder conditions for the amination step compared to Strecker hydrolysis. | Use of a readily available and inexpensive starting aldehyde. |
| Scalability | Moderate. Handling large volumes of cryogenic reactions can be challenging. | Good. The reactions are generally amenable to scale-up. | Potentially problematic due to the toxicity of cyanide and the vigorous hydrolysis conditions. |
Senior Application Scientist's Recommendation
For researchers embarking on the synthesis of this compound, Route 2 (Reductive Amination) appears to be the most promising starting point for investigation. This recommendation is based on the following considerations:
-
Accessibility of Starting Materials: Ethyl picolinate and ethyl acetate are common and relatively inexpensive reagents.
-
Robustness of Reactions: The Claisen condensation and reductive amination are both well-understood and reliable transformations in organic synthesis.
-
Safety Profile: This route avoids the use of highly toxic reagents like sodium cyanide, making it a safer option for a research laboratory setting.
-
Scalability: The reaction conditions are generally more amenable to scaling up compared to the cryogenic conditions of Route 1 or the hazardous nature of Route 3.
While Route 1 offers the potential for excellent stereocontrol, the synthesis and handling of 2-(chloromethyl)pyridine may present an initial hurdle. Route 3, while conceptually straightforward, is hampered by the significant safety concerns associated with cyanide and the often-challenging hydrolysis of the aminonitrile.
It is imperative to emphasize that these are theoretical pathways. We strongly recommend conducting small-scale feasibility studies for the chosen route, with careful reaction monitoring and characterization of intermediates.
References
As this guide presents theoretical pathways for a molecule with limited published synthesis data, the references provided are to general organic chemistry principles and analogous reactions that support the proposed transformations.
- Alkylation of Glycine Equivalents: For a general overview of this method, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition, by Michael B. Smith. Wiley, 2019.
- Reductive Amination: For a comprehensive review of reductive amination, see: Baxter, E. W.; Reitz, A. B. Org. React.2002, 59, 1.
- Strecker Synthesis: For a review of the Strecker synthesis, see: Groger, H. Chem. Rev.2003, 103, 2795-2828.
- Claisen Condensation: For a detailed description of the Claisen condensation, refer to standard organic chemistry textbooks such as Organic Chemistry by Clayden, Greeves, and Warren. Oxford University Press, 2012.
A Comparative Guide to the Biological Activity of Pyridine-Containing Propanoates and Modern Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Synthetic Precursor to a Potent Anticoagulant
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), offering alternatives to traditional vitamin K antagonists. This guide delves into the biological activity of these modern therapies by tracing the journey from a key synthetic intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate , to the potent direct thrombin inhibitor, Dabigatran etexilate . While the user's initial topic of interest, "Ethyl 2-amino-3-(pyridin-2-yl)propanoate," is not prominently featured in anticoagulant literature, the closely related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, serves as a critical building block in the synthesis of Dabigatran. This connection provides a unique lens through which to compare the resulting active drug with other leading anticoagulants.
This guide will therefore focus on the established biological activity of Dabigatran, the direct therapeutic product derived from its pyridine-containing propanoate precursor, and compare its performance against other major classes of anticoagulants, namely Factor Xa inhibitors and vitamin K antagonists. We will explore the mechanistic underpinnings of these drugs, present comparative efficacy and safety data from pivotal clinical trials, and provide detailed protocols for the fundamental assays used to evaluate anticoagulant potential.
The Coagulation Cascade: A Target for Anticoagulant Therapy
The physiological process of hemostasis, which prevents excessive blood loss upon injury, is primarily mediated by the coagulation cascade. This intricate series of enzymatic reactions culminates in the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge on the activation of thrombin (Factor IIa), the central enzyme in coagulation. Thrombin then converts soluble fibrinogen into insoluble fibrin monomers, which polymerize and are cross-linked to form a stable clot.[1]
Anticoagulant drugs exert their effects by targeting specific factors within this cascade, thereby inhibiting clot formation. Understanding these mechanisms is crucial for appreciating the differences in their clinical profiles.
Caption: The Coagulation Cascade, highlighting the intrinsic, extrinsic, and common pathways.
Mechanisms of Action of Major Anticoagulant Classes
The primary anticoagulants discussed in this guide can be categorized based on their molecular targets within the coagulation cascade.
-
Vitamin K Antagonists (e.g., Warfarin): Warfarin inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of active forms of clotting factors II, VII, IX, and X in the liver.[2] This broad-spectrum action affects multiple points in the cascade.
-
Direct Thrombin Inhibitors (e.g., Dabigatran): As the active form of its prodrug Dabigatran etexilate, Dabigatran directly and reversibly binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin.[1][3]
-
Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban): These agents directly and selectively bind to activated Factor X (FXa), inhibiting its activity in both the intrinsic and extrinsic pathways and thereby preventing the conversion of prothrombin to thrombin.[3][4]
Caption: Mechanisms of action for different classes of oral anticoagulants.
Comparative Analysis of Oral Anticoagulants
The choice of an anticoagulant is guided by a balance between its efficacy in preventing thromboembolic events and its safety, primarily the risk of bleeding. The following tables summarize key pharmacokinetic properties and clinical trial data for Dabigatran, Rivaroxaban, Apixaban, and Warfarin.
Pharmacokinetic Profile
| Parameter | Dabigatran Etexilate | Rivaroxaban | Apixaban | Warfarin |
| Target | Thrombin (Factor IIa) | Factor Xa | Factor Xa | Vitamin K-dependent factors (II, VII, IX, X) |
| Prodrug | Yes | No | No | No |
| Time to Peak (hr) | 1-4 | 1-4 | 1-4 | 72-96 |
| Half-life (hr) | ~12 | ~12 | ~12 | 20-60 |
| Renal Clearance | ~80%[4][5] | ~33%[4] | ~27%[4] | Minimal |
Clinical Efficacy and Safety Data from Pivotal Trials
The data presented below are derived from major clinical trials comparing novel oral anticoagulants with warfarin in patients with non-valvular atrial fibrillation.
| Outcome | Dabigatran (150 mg BID) vs. Warfarin (RE-LY Trial) | Rivaroxaban (20 mg OD) vs. Warfarin (ROCKET-AF Trial) | Apixaban (5 mg BID) vs. Warfarin (ARISTOTLE Trial) |
| Primary Efficacy Endpoint (Stroke/Systemic Embolism) | Superior (HR: 0.66)[6] | Non-inferior (HR: 0.88)[7][8] | Superior (HR: 0.79)[9][10] |
| Ischemic Stroke | Lower Risk (HR: 0.76)[6] | Similar Risk | Lower Risk (HR: 0.92)[10] |
| Hemorrhagic Stroke | Lower Risk (HR: 0.26)[6] | Lower Risk | Lower Risk (HR: 0.51)[10] |
| All-Cause Mortality | Lower Risk (HR: 0.88)[10] | Similar Risk | Lower Risk (HR: 0.89)[9][10] |
| Major Bleeding | Similar Risk (HR: 0.93)[6] | Similar Risk (HR: 1.04)[7] | Lower Risk (HR: 0.69)[9][10] |
| Intracranial Hemorrhage | Lower Risk (HR: 0.40)[2] | Lower Risk | Lower Risk (HR: 0.42)[9][10] |
| Gastrointestinal Bleeding | Higher Risk (HR: 1.50)[2][6] | Higher Risk | Similar Risk |
HR = Hazard Ratio. An HR < 1.0 favors the novel anticoagulant over warfarin, while an HR > 1.0 favors warfarin.
Experimental Protocols for Evaluating Anticoagulant Activity
The assessment of a compound's anticoagulant properties relies on a set of standardized in vitro coagulation assays. These tests measure the time it takes for plasma to clot after the addition of specific reagents, probing different parts of the coagulation cascade.
Caption: General workflow for in vitro evaluation of anticoagulant activity.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma. The time taken for a clot to form is measured.[11]
-
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate.[4] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[11]
-
Assay Procedure: a. Pre-warm the PT reagent (containing tissue thromboplastin and calcium) and the PPP sample to 37°C. b. Pipette 50 µL of PPP into a cuvette. c. Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer. d. Measure the time in seconds for a fibrin clot to form. This can be done using an automated coagulometer that detects changes in optical density.
-
-
Interpretation: A prolonged PT indicates a deficiency in factors VII, X, V, prothrombin, or fibrinogen, or the presence of an inhibitor. This test is highly sensitive to warfarin but less so to direct Xa and thrombin inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways.
-
Principle: An activator of the contact-dependent pathway (e.g., silica, ellagic acid) and a platelet substitute (phospholipid) are incubated with citrated plasma. Calcium is then added to initiate clotting, and the time to clot formation is measured.[12]
-
Methodology:
-
Sample Preparation: Prepare PPP as described for the PT assay.
-
Assay Procedure: a. Pre-warm the aPTT reagent and calcium chloride (0.025 M) to 37°C. b. Pipette 50 µL of PPP and 50 µL of the aPTT reagent into a cuvette. c. Incubate the mixture at 37°C for a specified time (e.g., 3 minutes) to allow for activation of the contact factors.[13] d. Add 50 µL of pre-warmed calcium chloride to the cuvette and start a timer. e. Measure the time in seconds for a fibrin clot to form.
-
-
Interpretation: A prolonged aPTT suggests a deficiency in factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen, or the presence of an inhibitor like heparin or a direct thrombin inhibitor.[13] The normal range is typically 27-35 seconds, but this can vary between laboratories.[14]
Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin.
-
Principle: A known concentration of thrombin is added to citrated plasma, and the time to clot formation is measured.[15]
-
Methodology:
-
Sample Preparation: Prepare PPP as previously described.
-
Assay Procedure: a. Pre-warm the thrombin reagent and the PPP sample to 37°C. b. Pipette 100 µL of PPP into a cuvette. c. Add 50 µL of the thrombin reagent and start a timer. d. Measure the time in seconds for a fibrin clot to form.
-
-
Interpretation: A prolonged TT is indicative of low or dysfunctional fibrinogen, or the presence of a thrombin inhibitor such as heparin or dabigatran.[16]
Anti-Factor Xa Assay
This is a chromogenic assay used to measure the activity of Factor Xa inhibitors.
-
Principle: A known amount of Factor Xa is added to plasma containing a Factor Xa inhibitor. The residual Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the concentration of the inhibitor in the sample.[17]
-
Methodology:
-
Sample Preparation: Prepare PPP as for other coagulation assays.
-
Assay Procedure: a. The patient's plasma is mixed with a reagent containing a known excess of Factor Xa. b. After an incubation period, a chromogenic substrate specific for Factor Xa is added. c. The amount of color produced is measured by a spectrophotometer. d. The concentration of the anti-Xa drug is determined by comparing the result to a standard curve prepared with known concentrations of the specific drug being measured.[17]
-
-
Interpretation: This assay provides a quantitative measure of the activity of both indirect (e.g., heparin) and direct (e.g., rivaroxaban, apixaban) Factor Xa inhibitors.
Conclusion and Future Directions
The journey from a chemical precursor like Ethyl 3-(pyridin-2-ylamino)propanoate to a clinically effective anticoagulant such as Dabigatran highlights the intricate process of drug discovery and development. While the precursor itself may not possess significant biological activity, its structural motifs are essential for the pharmacological properties of the final drug.
The comparative analysis reveals that direct oral anticoagulants, including the thrombin inhibitor Dabigatran and the Factor Xa inhibitors Rivaroxaban and Apixaban, offer significant advantages over warfarin in terms of safety, particularly a reduced risk of intracranial hemorrhage.[2][7][9] However, their efficacy and bleeding profiles differ, underscoring the importance of selecting the appropriate anticoagulant based on patient-specific factors.
Future research in this field will likely focus on developing anticoagulants with even more favorable safety profiles, such as those with a wider therapeutic window, fewer drug interactions, and readily available reversal agents. The exploration of novel chemical scaffolds, potentially including other pyridine-containing propanoate derivatives, will continue to be a cornerstone of this endeavor, with the ultimate goal of improving the prevention and treatment of thromboembolic disorders.
References
-
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Cameron, C., et al. (2014). Dabigatran vs warfarin in atrial fibrillation: clinical and economic evidence from a Canadian setting. Clinical Therapeutics, 36(2), 299-309.e6. [Link]
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Chen, Y., et al. (2022). A Comparative Study of the Clinical Benefits of Rivaroxaban and Warfarin in Patients With Non-valvular Atrial Fibrillation With High Bleeding Risk. Frontiers in Cardiovascular Medicine, 9, 828881. [Link]
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Milling, T. J., Jr, & Spyropoulos, A. C. (2013). Dabigatran Etexilate, Rivaroxaban, and Apixaban: Translation of Clinical Trials into Practice for Stroke Prevention in Non-Valvular Atrial Fibrillation. American College of Cardiology. [Link]
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A Comparative Guide to Confirming the Purity of Ethyl 2-amino-3-(pyridin-2-yl)propanoate by HPLC
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a heterocyclic amino acid ester of significant interest in pharmaceutical research and drug development. Its structure, featuring a chiral center, a primary amine, a basic pyridine moiety, and an ester group, makes it a versatile synthon for constructing more complex molecules. The absolute purity of such a building block is paramount; the presence of even minute quantities of chemical or stereoisomeric impurities can drastically alter the efficacy, safety, and regulatory approvability of a final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. However, the unique physicochemical properties of this compound present a distinct analytical challenge. The molecule's polarity and basicity can lead to poor retention and undesirable peak shapes on conventional reversed-phase columns. This guide provides an in-depth comparison of strategic HPLC approaches, grounded in chromatographic theory and supported by experimental protocols, to establish a robust, self-validating system for purity confirmation. We will explore and contrast Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, providing the rationale to select the most appropriate method for comprehensive purity assessment.
Comparing Chromatographic Strategies: Rationale and Application
The selection of an HPLC method is not arbitrary; it is a deliberate choice based on the analyte's interaction with the stationary and mobile phases. For this compound, we must consider its polarity, basicity, and chirality to achieve optimal separation from potential impurities such as starting materials (e.g., 2-aminopyridine), regioisomers (e.g., isomers with substitution at different positions on the pyridine ring), and its own enantiomer.
Method 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
Reversed-phase chromatography is the workhorse of modern HPLC, but the polar and cationic nature of our analyte at typical acidic pH values necessitates a modification to the standard approach.[1][2][3]
-
Expertise & Experience: Standard RP-HPLC with a C18 column often results in minimal retention for polar bases, with the peak eluting near the void volume. Furthermore, secondary interactions between the protonated amine/pyridine groups and residual silanols on the silica surface can cause significant peak tailing. To overcome this, we introduce an ion-pairing reagent, such as an alkyl sulfonate, into the mobile phase.[4][5] This reagent carries a negative charge and a hydrophobic tail. It pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that can be effectively retained and separated by the C18 stationary phase.[6][7][8] This approach transforms the analytical challenge from one of poor retention to one of controlled, high-resolution separation.
-
Trustworthiness: The method's validity is ensured by rigorous system suitability testing (SST) as prescribed by pharmacopeial guidelines like USP General Chapter <621> and Ph. Eur. General Chapter 2.2.46.[9][10][11][12] Key parameters such as resolution between the main peak and its closest eluting impurity, peak symmetry (tailing factor), and injection precision are monitored to guarantee reliable performance.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
As an orthogonal and often superior alternative for polar analytes, HILIC provides a distinct separation mechanism.[13][14][15]
-
Expertise & Experience: Instead of relying on hydrophobic interactions, HILIC separates compounds based on their partitioning between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica, or phases bonded with amide or zwitterionic functionalities).[16][17] For this compound, this results in strong retention, moving the peak away from the solvent front and any non-polar impurities. This technique is particularly advantageous as it typically uses volatile mobile phases (e.g., acetonitrile and ammonium formate), making it highly compatible with mass spectrometry (MS) for impurity identification.[13]
-
Trustworthiness: A self-validating HILIC system requires careful control over mobile phase composition, as small changes in water content can significantly impact retention times. SST criteria, including retention factor (k') and peak shape, are critical to ensure the method's reproducibility and accuracy.
Method 3: Chiral HPLC for Enantiomeric Purity
For chiral molecules in drug development, determining enantiomeric purity is not optional, it is a regulatory necessity. Achiral methods like RP-HPLC and HILIC are blind to enantiomers.
-
Expertise & Experience: The separation of enantiomers requires a chiral environment, which is created by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are exceptionally versatile and effective for a wide range of compounds, including amino acid esters.[18][19] The separation occurs due to transient, diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase, which have different energies and thus different retention times. These methods are typically run in normal-phase or polar organic modes, using mobile phases like hexane/ethanol.
-
Trustworthiness: The critical SST parameter for a chiral method is the resolution (Rs) between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is the gold standard to ensure accurate quantification of the minor enantiomer in the presence of the major one.
Experimental Protocols & Data Comparison
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm (based on the pyridine chromophore)
-
-
System Suitability:
-
Tailing Factor: 0.8 - 1.5
-
Resolution: ≥ 2.0 between the main peak and any specified impurity.
-
Repeatability: RSD ≤ 1.0% for 6 replicate injections.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile/water to a final concentration of 0.5 mg/mL. Note: The sample solvent must be similar in strength to the initial mobile phase to ensure good peak shape.
-
HPLC System & Conditions:
-
Column: Amide or Silica-based HILIC, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: 5% B to 30% B over 12 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 260 nm
-
-
System Suitability:
-
Retention Factor (k'): ≥ 3.0 for the main analyte peak.
-
Tailing Factor: 0.9 - 1.7
-
Repeatability: RSD ≤ 1.5% for 6 replicate injections.
-
Protocol 3: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90:10 Hexane/Ethanol) to a final concentration of 1.0 mg/mL.
-
HPLC System & Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v). Note: Ratio may need optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
-
-
System Suitability:
-
Resolution (Rs): ≥ 1.5 between the enantiomeric peaks.
-
Repeatability: RSD ≤ 2.0% for 6 replicate injections of the racemate.
-
Comparative Performance Summary
The choice of method depends on the specific analytical goal. The table below summarizes the expected performance of each technique for the analysis of this compound.
| Parameter | Ion-Pairing RP-HPLC | HILIC | Chiral HPLC |
| Primary Application | General chemical purity, separation of non-polar and moderately polar impurities. | Chemical purity, ideal for separating polar impurities and for LC-MS. | Enantiomeric purity, separation of stereoisomers. |
| Analyte Retention | Good, adjustable with ion-pair concentration. | Strong, adjustable with aqueous content in mobile phase. | Varies, highly dependent on CSP and mobile phase composition. |
| Peak Shape | Generally excellent (Tailing Factor ~1.0-1.2). | Good to excellent (Tailing Factor ~1.0-1.5), sensitive to sample solvent. | Good, can be broader than achiral peaks. |
| Resolution from Impurities | Excellent for impurities with different hydrophobicities. | Excellent for impurities with different polarities. | Specific for enantiomers; may not resolve achiral impurities. |
| MS Compatibility | Poor due to non-volatile ion-pairing salts. | Excellent with volatile mobile phase buffers (formate, acetate). | Moderate; depends on mobile phase additives. |
| Robustness | High, but requires column equilibration with ion-pair reagent. | Moderate, sensitive to water content and temperature. | High, once optimal conditions are found. |
Purity Confirmation Workflow
A comprehensive purity assessment requires an orthogonal approach, utilizing different separation mechanisms to ensure no impurities are overlooked. The following workflow illustrates a best-practice strategy.
Caption: Comprehensive purity analysis workflow.
Conclusion
Confirming the purity of this compound requires a multi-faceted HPLC strategy. While a well-developed Ion-Pairing RP-HPLC method can serve as a robust primary tool for assessing chemical purity, it is insufficient on its own. An orthogonal method, such as HILIC, is essential to provide a different selectivity and ensure no polar impurities are co-eluting. Crucially, neither of these methods can address stereochemical purity. Therefore, a dedicated Chiral HPLC method is mandatory for quantifying the enantiomeric excess. By integrating these three distinct yet complementary HPLC techniques, researchers and drug development professionals can build a self-validating, comprehensive, and scientifically sound analytical system to certify the purity of this critical synthetic intermediate with the highest degree of confidence.
References
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... . Journal of Chromatographic Science, Oxford Academic. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor . National Institutes of Health (NIH). [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. [Link]
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HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]
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Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS . Agilent. [Link]
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<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
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Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters... . ResearchGate. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]
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Determination of amino acids by ion-pair liquid chromatography with post-column derivatization... . PubMed. [Link]
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Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]
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2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . uspbpep.com. [Link]
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Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry . PubMed. [Link]
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2.2.46. Chromatographic separation techniques . Scribd. [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine... . ResearchGate. [Link]
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Analysis of Underivatized Essential Amino Acids by HILIC Separation... . Advanced Materials Technology. [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . DTIC. [Link]
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Are You Sure You Understand USP <621>? . LCGC International. [Link]
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Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool . Technology Networks. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... . Acta Poloniae Pharmaceutica. [Link]
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A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Introduction
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a chiral non-proteinogenic α-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The critical challenge in its synthesis lies in controlling the stereochemistry at the α-carbon, making the development of efficient asymmetric catalytic methods a key research focus.
This guide provides an in-depth comparison of different catalytic strategies for the enantioselective synthesis of this target molecule. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on published experimental data. This document is intended for researchers, chemists, and drug development professionals seeking to select or optimize a synthetic route for this and structurally related compounds.
The primary and most successful method for this class of transformation is the asymmetric alkylation of a glycine imine ester derivative using chiral phase-transfer catalysts.[1][2] This approach offers a powerful and versatile tool for creating optically active amino acids.[3]
Strategy 1: Chiral Phase-Transfer Catalysis (PTC)
Asymmetric phase-transfer catalysis is a powerful and operationally simple technique for the synthesis of chiral α-amino acids.[4] The methodology typically involves the alkylation of a prochiral glycine enolate equivalent, stabilized as a Schiff base, with an electrophile. The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid), and a chiral quaternary ammonium salt is used to ferry the enolate from the aqueous or solid phase into the organic phase where the reaction with the electrophile occurs. The catalyst's chiral environment dictates the facial selectivity of the alkylation, leading to an enantiomerically enriched product.
Mechanism of Action: The Role of Cinchona Alkaloid-Derived Catalysts
Cinchona alkaloids are a class of natural products that have been extensively modified to create highly effective chiral phase-transfer catalysts. For the synthesis of this compound, the general approach involves the alkylation of an N-protected glycine ethyl ester, typically the benzophenone imine, with 2-(halomethyl)pyridine.
The catalytic cycle, illustrated below, proceeds through several key steps:
-
Deprotonation: A strong base (e.g., solid KOH or 50% aqueous KOH) deprotonates the glycine imine ester at the α-position, forming an enolate.
-
Ion Pairing: The chiral quaternary ammonium catalyst (QX⁻) undergoes anion exchange with the enolate (Nu⁻) at the phase interface, forming a chiral ion pair [QNu⁻] in the organic phase.
-
Stereoselective Alkylation: The chiral catalyst shields one face of the enolate nucleophile. The electrophile (2-(chloromethyl)pyridine) approaches from the less sterically hindered face, leading to the formation of the C-C bond with high stereocontrol.
-
Product Release & Catalyst Regeneration: The alkylated product is released, and the catalyst [Q*Cl⁻] returns to the interface to begin another cycle.
The efficacy of the catalyst is highly dependent on its structure. Catalysts like O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide have proven to be highly effective. The rigid structure and the bulky aromatic groups create a well-defined chiral pocket that enforces a specific conformation of the enolate, leading to high enantioselectivity.[5]
Caption: Catalytic cycle for the phase-transfer alkylation of a glycine imine ester.
Representative Experimental Protocol: PTC with Cinchona Alkaloid Catalyst
This protocol is a representative example based on established procedures for the asymmetric alkylation of glycine imines.[3][6]
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and analysis of the target product.
Step-by-Step Procedure:
-
Reagent Preparation: To a stirred solution of ethyl glycinate benzophenone imine (1.0 equiv.) and O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01 equiv.) in toluene (5 mL / mmol of imine) at 0 °C, add 2-(chloromethyl)pyridine hydrochloride (1.2 equiv.).
-
Reaction Initiation: To the cooled mixture, add a 50% (w/w) aqueous solution of potassium hydroxide (5.0 equiv.) dropwise.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at 0 °C. The progress is monitored by thin-layer chromatography (TLC) or HPLC until the starting glycine imine is consumed (typically 18-24 hours).
-
Work-up: Upon completion, the reaction is quenched by adding water and diluted with additional toluene. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected amino ester.
-
Deprotection: The purified imine is dissolved in tetrahydrofuran (THF), and a 1M aqueous solution of citric acid is added. The mixture is stirred at room temperature for several hours until deprotection is complete (monitored by TLC).
-
Final Isolation: The reaction mixture is basified, and the product, this compound, is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated to yield the final product.
-
Analysis: The structure is confirmed by NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Strategy 2: Transition Metal Catalysis
While less common for this specific transformation than PTC, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) represents another powerful strategy for C-C bond formation in amino acid synthesis.[7][8][9] This approach would involve reacting a glycine nucleophile with a π-allyl palladium intermediate. However, for the synthesis of a pyridyl-alanine derivative, this would require a more complex substrate, and direct alkylation via PTC is generally more straightforward.
Another potential transition metal-catalyzed route is the asymmetric hydrogenation of a dehydroamino acid precursor.[10] This method is highly effective and widely used industrially for producing various amino acids.[10]
Hypothetical Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the precursor, Ethyl 2-acetamido-3-(pyridin-2-yl)acrylate.
-
Asymmetric Hydrogenation: Subject the precursor to hydrogenation (H₂ gas) in the presence of a chiral transition metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., Rh(COD)₂BF₄ with a DuPhos or BINAP ligand).
-
Deprotection: Remove the acetyl protecting group to yield the final product.
The key to this method's success is the selection of the appropriate chiral ligand, which coordinates to the metal and directs the hydrogenation to one face of the double bond, thereby establishing the stereocenter with high fidelity.
Comparative Efficacy of Catalytic Systems
The choice of catalyst is paramount and is dictated by factors such as desired enantioselectivity, yield, cost, operational simplicity, and scalability. Phase-transfer catalysis is often favored in academic and early-stage development settings due to its mild conditions and avoidance of expensive or sensitive transition metals.
| Catalyst System | Catalyst Example | Typical Yield | Typical ee% | Advantages | Disadvantages |
| Phase-Transfer Catalysis | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 80-95% | 90-99% | Operationally simple, mild conditions, high ee, catalyst is recyclable.[6] | Requires strong base, biphasic system can pose mixing challenges on scale-up. |
| Transition Metal (Hydrogenation) | [Rh(COD)(DuPhos)]⁺BF₄⁻ | >90% | >95% | High turnover numbers, excellent enantioselectivity, well-established technology.[10] | Requires synthesis of a specific precursor, requires high-pressure hydrogenation equipment, potential for metal contamination. |
| Palladium Catalysis (Allylic Alkylation) | Pd₂(dba)₃ / Chiral Ligand | 70-90% | 85-97% | Mild conditions, functional group tolerance.[7][11] | Substrate synthesis can be complex, potential for regioisomeric byproducts. |
Note: Data presented are typical ranges reported in the literature for analogous transformations and serve as a general guide.
Conclusion and Scientific Recommendation
For the synthesis of this compound, chiral phase-transfer catalysis using a Cinchona alkaloid-derived catalyst stands out as the most direct, efficient, and well-documented method. It consistently delivers the product in high yield and with excellent enantiomeric excess under mild, operationally simple conditions.[2][6] The catalyst loading is typically low (0.1-1 mol%), and newer developments have even shown that these catalysts can be recovered and recycled, enhancing the process's sustainability.[6]
While asymmetric hydrogenation is a powerful industrial method, it necessitates an additional synthetic step to prepare the dehydroamino acid precursor. Palladium-catalyzed methods, though versatile, are not as directly applicable to this specific target compared to the PTC approach.
Therefore, for both laboratory-scale synthesis and process development, focusing on the optimization of the phase-transfer catalytic alkylation is the most logical and promising path forward. Future work could involve screening next-generation PTC catalysts or exploring continuous flow setups to improve mixing and reaction control.
References
-
Humphries, M. E., Clark, B. P., & Williams, J. M. J. (1998). α-Amino esters as nucleophiles in diastereoselective palladium catalysed allylic substitution reactions. Tetrahedron: Asymmetry, 9(5), 749–751. [Link]
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Corey, E. J., & Noe, M. C. (2003). Preparation of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a phase transfer catalyst for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester. Organic Syntheses, 80, 38. [Link]
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Maruoka, K., & Ooi, T. (2003). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013-3028. [Link]
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Bull, J. A., et al. (2014). Synthesis and Fluorescent Properties of β-Pyridyl α-Amino Acids. Organic Letters, 16(24), 6484–6487. [Link]
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Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 46, 7090-7103. [Link]
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Bull, J. A., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 16(24), 6484-6487. [Link]
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Lygo, B., & Allbutt, B. (2004). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron, 60(35), 7531-7540. [Link]
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Maruoka, K. (2008). Design of high-performance chiral phase-transfer catalysts with privileged structures. Pure and Applied Chemistry, 80(5), 1025-1033. [Link]
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Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2003). Pd‐Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase‐Transfer Catalyst. ChemInform, 34(13). [Link]
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O'Donnell, M. J. (2004). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Accounts of Chemical Research, 37(8), 506-517. [Link]
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Garrido, M., et al. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 27(17), 5729. [Link]
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Wang, Q., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 9(21), 4842-4847. [Link]
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Bull, J. A., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. National Center for Biotechnology Information. [Link]
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Asymmetric Synthesis of Unusual Amino Acids. (1994). In Topics in Stereochemistry (Vol. 21, pp. 249-307). [Link]
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Kim, D. W., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(12), 8031–8037. [Link]
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Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. [Link]
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Zhang, X., et al. (2017). Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination. Organic Letters, 19(16), 4255–4258. [Link]
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Acta Crystallographica Section E. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Structure Reports Online, 72(11), 1642-1645. [Link]
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Wang, W., et al. (2016). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. Angewandte Chemie International Edition, 55(43), 13455-13459. [Link]
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Maruoka, K. (2005). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (27), 3393-3399. [Link]
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Zhang, H., et al. (2022). Enantioselective Construction of C3-Multifunctionalization α-Hydroxy-β-amino Pyridines via α-Pyridyl Diazoacetate, Water, and Imines for Drug Hunting. Organic Letters, 25(1), 125–130. [Link]
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Bull, J. A., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. PubMed. [Link]
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Organic Syntheses. (2015). (R)-(N-tert-Butoxycarbonyl)allylglycine. 92, 205. [Link]
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Wang, Q., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 9(21), 4842-4847. [Link]
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Wang, W., et al. (2018). Asymmetric α-Allylation of Amino Acid Esters with Alkynes Enabled by Chiral Aldehyde/Palladium Combined Catalysis. Organic Letters, 20(24), 7968–7972. [Link]
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Pharmaffiliates. Ethyl 3-(Pyridin-2-ylamino)propanoate. [Link]
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A Comparative Spectroscopic Guide to Ethyl Pyridylpropanoates: Unraveling the Positional Isomerism of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic compounds, pyridyl amino acid esters hold significant interest due to their prevalence in bioactive molecules. This guide provides a detailed comparative analysis of the spectroscopic data for Ethyl 2-amino-3-(pyridin-2-yl)propanoate and its closely related isomers. By examining the nuanced differences in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, we can gain a deeper understanding of how the positional arrangement of functional groups dictates their unique spectral fingerprints.
This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous identification and characterization of organic molecules. We will delve into the rationale behind the observed spectral patterns, offering insights grounded in the fundamental principles of chemical structure and spectroscopy.
The Significance of Spectroscopic Characterization
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. Spectroscopic techniques such as NMR, MS, and IR are the cornerstones of this process, providing an atomic-level understanding of molecular structure. For a molecule like this compound, which possesses multiple functional groups and a chiral center, a comprehensive spectroscopic analysis is non-negotiable. It allows for:
-
Unambiguous Identification: Differentiating between closely related isomers that may exhibit vastly different pharmacological profiles.
-
Structural Verification: Confirming the successful synthesis of the target molecule and identifying any potential byproducts.
-
Purity Assessment: Ensuring the absence of impurities that could compromise experimental results or pose safety risks.
The choice of spectroscopic method is dictated by the specific information required. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns. IR spectroscopy, in turn, offers valuable information about the presence of specific functional groups.
Molecular Structures Under Investigation
This guide will focus on the comparative analysis of the following three isomers:
| Compound Name | Structure | Key Differentiating Features |
| This compound | (Structure not directly available in searches, inferred for comparison) | Amino group at the C2 position (α-carbon), pyridin-2-yl group at the C3 position (β-carbon). This is an alpha-amino acid ester. |
| Ethyl 3-(pyridin-2-yl)propanoate | (Structure available for comparison) | Absence of an amino group. Pyridin-2-yl group at the C3 position. |
| Ethyl 3-(pyridin-2-ylamino)propanoate | (Structure and some data available for comparison) | Amino group directly attached to the pyridine ring at the 2-position, and the nitrogen is part of the propanoate chain at the 3-position. This is a beta-alanine derivative. |
The following diagram illustrates the workflow for the spectroscopic analysis and comparison of these compounds.
Caption: Workflow for Spectroscopic Analysis.
Comparative Spectroscopic Data
Due to the limited availability of direct experimental data for this compound in the public domain, this section will present the available data for its isomers and provide a predicted analysis for the target compound based on established spectroscopic principles.
Ethyl 3-(pyridin-2-yl)propanoate
This isomer lacks the amino group, simplifying its spectra and providing a baseline for understanding the influence of the pyridin-2-yl and ethyl propanoate moieties.
¹H NMR Spectroscopy (Predicted):
-
Pyridyl Protons: Four protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublet, triplet, doublet of doublets). The proton ortho to the nitrogen (at C6) will be the most downfield.
-
Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, typically around δ 4.1 ppm and δ 1.2 ppm, respectively.
-
Propanoate Chain Protons: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-), with the one adjacent to the pyridine ring appearing more downfield than the one adjacent to the carbonyl group.
¹³C NMR Spectroscopy (Predicted):
-
Pyridyl Carbons: Five distinct signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the propanoate chain and the carbons ortho and para to the nitrogen will have distinct chemical shifts.
-
Ester Carbonyl: A signal around δ 170-175 ppm.
-
Ethyl Ester Carbons: Two signals for the -OCH₂- and -CH₃ groups.
-
Propanoate Chain Carbons: Two signals for the methylene carbons.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to its molecular weight.
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the propanoate chain.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.
-
C=C and C=N Stretches (Pyridine): Aromatic ring stretches in the 1600-1450 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.
-
C-O Stretch (Ester): A strong band in the 1300-1000 cm⁻¹ region.
Ethyl 3-(pyridin-2-ylamino)propanoate
The presence of the amino group directly on the pyridine ring significantly alters the electronic environment and, consequently, the spectroscopic data.
¹H NMR Spectroscopy (Reported in Patent Literature):
While specific peak assignments are not detailed in the readily available literature, a patent (CN103058920A) reports the following ¹H NMR data in DMSO-d₆: δ 7.95 (s, 1H), 7.32 (s, 1H), 6.75 (s, 1H), 6.51 (d, J=8.5 Hz, 1H), 4.06 (q, J=7.0 Hz, 2H), 3.41 (t, J=7.0 Hz, 2H), 2.54 (t, J=7.0 Hz, 2H), 1.17 (t, J=7.0 Hz, 3H).[1] The broad singlet at 7.95 ppm is likely the N-H proton. The aromatic protons appear between 6.51 and 7.32 ppm. The ethyl ester and propanoate chain protons are also present.
¹³C NMR Spectroscopy (Predicted):
-
Pyridyl Carbons: The carbon attached to the amino group (C2) will be significantly shielded (shifted upfield) compared to pyridine itself. The other pyridine carbons will also be affected by the electron-donating amino group.
-
Other Signals: The ester carbonyl, ethyl ester, and propanoate chain carbons will be present, with slight shifts compared to Ethyl 3-(pyridin-2-yl)propanoate due to the electronic influence of the amino-pyridine moiety.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A molecular ion peak corresponding to its molecular weight (194.23 g/mol ) is expected.
-
Fragmentation: Fragmentation will likely involve cleavage of the N-C bond of the propanoate chain and loss of the ethyl ester group.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption band in the 3500-3300 cm⁻¹ region.
-
C=O Stretch (Ester): A strong band around 1730 cm⁻¹.
-
C=C and C=N Stretches (Pyridine): Aromatic stretches in the 1600-1450 cm⁻¹ region.
-
N-H Bend: A band around 1600 cm⁻¹.
This compound (Target Compound - Predicted Analysis)
Based on the structures of the comparative compounds and fundamental principles of spectroscopy, we can predict the key spectral features of our target molecule.
Caption: Predicted Spectroscopic Features.
¹H NMR Spectroscopy (Predicted):
-
α-Proton (CH-NH₂): A multiplet (likely a doublet of doublets or a triplet) around δ 3.5-4.5 ppm. Its chemical shift is influenced by the adjacent amino and ester groups.
-
β-Protons (-CH₂-Py): The two protons of the methylene group attached to the pyridine ring will be diastereotopic due to the adjacent chiral center. This will result in two separate signals, each likely a doublet of doublets, in the region of δ 2.8-3.5 ppm.
-
Amino Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts (typically δ 1.5-3.5 ppm) and may exchange with D₂O.
-
Pyridyl Protons: Four protons in the aromatic region (δ 7.0-8.6 ppm) with characteristic splitting patterns.
-
Ethyl Ester Protons: A quartet and a triplet for the -OCH₂CH₃ group.
¹³C NMR Spectroscopy (Predicted):
-
α-Carbon (CH-NH₂): A signal in the range of δ 50-60 ppm.
-
β-Carbon (-CH₂-Py): A signal around δ 35-45 ppm.
-
Ester Carbonyl: A signal around δ 172-175 ppm.
-
Pyridyl Carbons: Five signals in the aromatic region.
-
Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ groups.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A molecular ion peak at m/z = 194, corresponding to the molecular formula C₁₀H₁₄N₂O₂.
-
Key Fragmentation: A prominent fragment resulting from the cleavage of the Cα-Cβ bond, leading to the formation of a pyridylmethyl radical or cation. Another significant fragmentation would be the loss of the ethyl ester group.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretches (Primary Amine): Two bands in the region of 3400-3250 cm⁻¹ for the symmetric and asymmetric stretches.
-
C=O Stretch (Ester): A strong absorption around 1730-1740 cm⁻¹.
-
N-H Bend (Amine): A band around 1630-1560 cm⁻¹.
-
C=C and C=N Stretches (Pyridine): Aromatic ring vibrations in the 1600-1450 cm⁻¹ range.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for polar, non-volatile molecules, while EI is a higher-energy method that often leads to more extensive fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the salt plates/KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of this compound and its isomers is a clear demonstration of the power of modern analytical techniques in distinguishing between closely related molecules. While direct experimental data for the target compound remains elusive in readily accessible sources, a detailed, predictive analysis based on the established principles of NMR, MS, and IR spectroscopy, and comparison with its isomers, provides a robust framework for its identification. The key distinguishing features, such as the diastereotopic protons in the ¹H NMR and the characteristic N-H stretches in the IR spectrum, serve as critical signposts for its structural verification. This guide underscores the importance of a multi-technique approach to spectroscopic analysis and provides a valuable reference for researchers working with pyridyl amino acid esters and other complex heterocyclic compounds.
References
- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate. (Provides ¹H NMR data for Ethyl 3-(pyridin-2-ylamino)
- PubChem.
- Sigma-Aldrich.
- ChemicalBook.
- Google Patents.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Introduction: The Imperative for Rigorous Analytical Oversight
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a heterocyclic amino acid ester of significant interest in pharmaceutical development, often serving as a key starting material or intermediate. The identity, purity, and strength of such intermediates are critical quality attributes (CQAs) that directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess these attributes must be robust, reliable, and fit for their intended purpose.
This guide addresses the critical process of cross-validation between two distinct analytical methods for the analysis of this compound. Cross-validation becomes essential when data from different analytical procedures need to be compared or combined, a common scenario during method transfer between laboratories, modernization of an existing method, or when using multiple techniques to characterize a single compound.[1][2][3]
We will compare a standard High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method. This comparison is deliberately chosen to highlight the challenges and considerations when cross-validating an established "workhorse" technique (HPLC) with a highly specific, but more complex, orthogonal method (GC-MS). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on the validation of analytical procedures.[4][5][6][7]
Pillar 1: Selecting Orthogonal Methods - The Rationale
The choice of analytical methods is the foundation of any successful validation. For this compound, we select two techniques that offer complementary chemical insights. This orthogonality is a key principle in building a robust analytical control strategy; if two fundamentally different methods produce comparable results, it provides a higher degree of confidence in the data.[8]
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's polarity, size, and pKa determine its retention time.
-
Why it's chosen: HPLC is the cornerstone of pharmaceutical quality control for its robustness, precision, and suitability for non-volatile and thermally labile compounds. The pyridine and ester functional groups in the target molecule contain chromophores, making UV detection a straightforward and sensitive choice.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio fragments are detected by a mass spectrometer, providing a unique "fingerprint" for identification and quantification.
-
Why it's chosen: GC-MS offers exceptional specificity. The mass spectrum provides structural confirmation that is absent in UV detection.[9][10] However, amino acid esters like our analyte are often non-volatile and require chemical derivatization to increase their thermal stability and volatility for GC analysis.[11][12][13] This derivatization step is a critical variable that must be controlled and validated.
Pillar 2: The Cross-Validation Workflow - A Framework for Comparability
Cross-validation aims to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce equivalent results.[14] The process involves a systematic comparison of key validation performance characteristics as defined by regulatory bodies.[15][16][17][18]
Below is a visual representation of the cross-validation workflow, outlining the logical progression from planning to final assessment.
Caption: Workflow for the cross-validation of two analytical methods.
Pillar 3: Detailed Experimental Protocols & Data Comparison
The trustworthiness of a cross-validation study lies in its meticulous execution.[15] Below are the detailed protocols for assessing the core validation parameters, followed by tables summarizing illustrative experimental data.
Experimental Protocols
1. Specificity / Selectivity
-
Causality: This parameter ensures that the analytical signal is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components. A lack of specificity can lead to overestimated purity and potency.[18]
-
Protocol:
-
Forced Degradation: Subject samples of this compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, UV light).
-
Analysis: Analyze the stressed samples using both the HPLC-UV and GC-MS methods.
-
Assessment (HPLC): Evaluate peak purity using a photodiode array (PDA) detector to ensure the main peak is spectrally homogeneous. Assess the resolution between the parent peak and any degradation peaks.
-
Assessment (GC-MS): Confirm that the mass spectrum of the analyte peak in stressed samples matches that of a pure reference standard. Identify degradation products by their unique mass spectra to ensure they do not co-elute with the main analyte.
-
2. Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value. It is a direct measure of systemic error in the method.[15] In drug development, inaccurate measurements could lead to incorrect dosage and patient safety issues.
-
Protocol:
-
Sample Preparation: Prepare a placebo matrix (if applicable) and spike it with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare a minimum of three replicates at each concentration level.
-
Analysis: Analyze all samples using both the HPLC-UV and GC-MS methods.
-
Calculation: Determine the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100%.
-
3. Precision (Repeatability and Intermediate Precision)
-
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of a method. Poor precision compromises the reliability and consistency of results.[18]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events.
-
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
-
4. Linearity and Range
-
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval that has been demonstrated to have acceptable accuracy and precision.[19]
-
Protocol:
-
Stock Solution: Prepare a stock solution of the reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze the calibration standards using both methods.
-
Evaluation: Plot the response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) and y-intercept should be evaluated against pre-defined criteria.
-
Data Presentation: A Comparative Summary
The following tables present illustrative data from a hypothetical cross-validation study.
Table 1: Comparison of Method Characteristics
| Parameter | Method A: RP-HPLC-UV | Method B: GC-MS (after derivatization) |
|---|---|---|
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass fragmentation |
| Stationary Phase | C18, 5 µm | 5% Phenyl Polysiloxane |
| Mobile Phase | Acetonitrile:Phosphate Buffer | Helium (carrier gas) |
| Detection | UV at 265 nm | Electron Ionization (EI), Scan m/z 50-300 |
| Sample Prep | Dissolve in mobile phase | Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Table 2: Cross-Validation Results for Accuracy
| Spiked Level | % Recovery (Method A: HPLC) | % Recovery (Method B: GC-MS) | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.5% | 101.2% | 98.0% - 102.0% |
| 100% | 100.2% | 99.8% | 98.0% - 102.0% |
| 120% | 98.9% | 99.1% | 98.0% - 102.0% |
| Mean Recovery | 99.5% | 100.0% | |
Table 3: Cross-Validation Results for Precision
| Precision Level | RSD% (Method A: HPLC) | RSD% (Method B: GC-MS) | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 0.8% | 1.3% | ≤ 2.0% |
| Intermediate | 1.2% | 1.8% | ≤ 2.0% |
Table 4: Comparison of Linearity, Range, and Quantitation Limit
| Parameter | Method A: RP-HPLC-UV | Method B: GC-MS | Acceptance Criteria |
|---|---|---|---|
| Correlation (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Validated Range | 0.1 - 1.5 mg/mL | 0.1 - 1.5 mg/mL | Covers 80-120% of test conc. |
| LOQ | 0.1 mg/mL | 0.1 mg/mL | S/N ≥ 10 with acceptable accuracy/precision |
Conclusion: Ensuring Data Integrity Across the Lifecycle
This guide demonstrates that the cross-validation of analytical methods is a scientifically rigorous process essential for ensuring data comparability and integrity.[3] By comparing an RP-HPLC-UV method with a derivatization-based GC-MS method for this compound, we have highlighted the importance of understanding the fundamental principles of each technique. The illustrative data show that despite their different mechanisms, both methods can be validated to produce accurate, precise, and reliable results.
For researchers and drug development professionals, a successful cross-validation, grounded in the principles of ICH Q2(R2), provides the confidence needed to transfer methods between sites, update legacy procedures, and combine data from orthogonal techniques.[4][20] This ultimately ensures the consistent quality of pharmaceutical products and enhances patient safety.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters Source: National Library of Medicine URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Source: ACS Publications URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 Source: ResearchGate URL: [Link]
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Title: New update for ICH Q2 (R2) Analytical process validation guidance Source: AMSlab URL: [Link]
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Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: ACS Publications URL: [Link]
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Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Quality Control in Targeted GC-MS for Amino Acid-OMICS Source: National Institutes of Health (NIH) URL: [Link]
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Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Institutes of Health (NIH) URL: [Link]
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Title: How can I analyze amino acid Methyl Ester in GC? Source: ResearchGate URL: [Link]
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Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
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Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Comparison of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Derivatives
For researchers and drug development professionals, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a cornerstone of medicinal chemistry. Within this class, Ethyl 2-amino-3-(pyridin-2-yl)propanoate and its derivatives represent a promising, yet underexplored, family of compounds with significant therapeutic potential.
This guide provides a comprehensive framework for the systematic in vitro and in vivo comparison of novel this compound derivatives. While direct comparative studies on a broad series of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes established methodologies for evaluating similar heterocyclic compounds. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a roadmap for researchers aiming to unlock the potential of this chemical series.
The Core Scaffold: this compound
This compound is a heterocyclic compound that has garnered interest as a versatile building block in pharmaceutical synthesis. Notably, its close analog, Ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of dabigatran etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor.[1][2] This connection to a clinically successful drug underscores the potential of the pyridin-2-ylpropanoate scaffold to interact with biological targets of therapeutic relevance.
Furthermore, preliminary reports suggest that derivatives of this scaffold may possess a broader range of biological activities, including potential anticancer and anti-inflammatory properties.[3] The exploration of novel derivatives is therefore a rational approach to discovering new therapeutic agents.
Strategic Derivatization and Structure-Activity Relationship (SAR)
The development of a successful therapeutic agent from a lead scaffold hinges on a thorough understanding of its structure-activity relationship (SAR). For the this compound core, strategic modifications can be made at several positions to modulate its physicochemical properties and biological activity. A review of pyridine derivatives with antiproliferative activity suggests that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance activity, while bulky or halogenated groups may diminish it.[4]
Illustrative Derivatization Strategy:
| Position of Modification | R-Group Example | Rationale for Modification |
| Pyridine Ring | -OCH₃, -Cl, -F | To modulate electronic properties and metabolic stability. |
| Amino Group | Acylation, Alkylation | To alter hydrogen bonding capacity and lipophilicity. |
| Ester Group | Hydrolysis to acid, Amidation | To enhance solubility and explore interactions with target proteins. |
In Vitro Evaluation: A Tiered Approach
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the biological activity of newly synthesized compounds. A tiered approach, starting with broad screening and progressing to more specific mechanistic studies, is the most efficient strategy.
Primary Screening: Antiproliferative Activity
Given the potential of pyridine-containing compounds in oncology, a primary screen to assess the antiproliferative activity of novel this compound derivatives against a panel of cancer cell lines is a logical starting point.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test derivatives (typically from 0.1 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each derivative, which represents the concentration required to inhibit cell growth by 50%.
Secondary Screening: Target-Based Assays
For derivatives that exhibit promising antiproliferative activity, the next step is to identify their molecular target. Based on the activities of other pyridine-containing molecules, potential targets could include protein kinases or enzymes involved in inflammatory pathways.
Example Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the purified target kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivatives to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or FRET.
-
Data Analysis: Determine the IC₅₀ value for each compound, representing the concentration that inhibits 50% of the kinase activity.
Illustrative In Vitro Screening Workflow
Caption: A streamlined workflow for the in vitro evaluation of novel derivatives.
In Vivo Assessment: From Pharmacokinetics to Efficacy
Compounds that demonstrate promising in vitro potency and selectivity must then be evaluated in vivo to assess their pharmacokinetic properties and therapeutic efficacy in a whole-organism context.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development. Preliminary PK studies in rodents are essential to determine key parameters such as bioavailability and half-life.
Experimental Protocol: Murine Pharmacokinetic Study
-
Compound Administration: Administer the test derivative to a cohort of mice via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Process the blood samples to isolate plasma and quantify the concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Efficacy Studies
The ultimate test of a potential therapeutic agent is its ability to produce the desired pharmacological effect in a relevant animal model of disease.
Example Experimental Protocol: Xenograft Tumor Model for Anticancer Activity
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test derivative daily via an appropriate route (e.g., oral gavage) at one or more dose levels.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days for the duration of the study (typically 2-4 weeks).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Illustrative In Vivo Evaluation Workflow
Caption: A sequential workflow for the in vivo characterization of lead compounds.
Data Interpretation and Candidate Selection
The culmination of in vitro and in vivo testing is the generation of a comprehensive dataset that allows for a direct comparison of the synthesized derivatives. The goal is to identify a preclinical candidate with a balanced profile of potency, selectivity, favorable pharmacokinetics, and in vivo efficacy.
Comparative Data Summary Table (Hypothetical Data)
| Derivative | In Vitro IC₅₀ (µM) | In Vivo Tumor Growth Inhibition (%) | Oral Bioavailability (%) |
| Parent Compound | 15.2 | 10 | 5 |
| Derivative A | 0.8 | 60 | 35 |
| Derivative B | 5.6 | 25 | 15 |
| Derivative C | 1.2 | 55 | 45 |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Although comprehensive comparative data for a series of these derivatives is not yet widely available, the experimental frameworks outlined in this guide provide a robust strategy for their synthesis and evaluation. By employing a systematic approach that integrates medicinal chemistry, in vitro biology, and in vivo pharmacology, researchers can effectively explore the therapeutic potential of this intriguing class of molecules. The insights gained from such studies will be invaluable in advancing new chemical entities toward clinical development.
References
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Chen, Y., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry. [Link]
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]
-
ResearchGate. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Hazard Profile and Pre-Disposal Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This informs all subsequent decisions regarding personal protective equipment (PPE), storage, and final disposition. Safety Data Sheets (SDS) for Ethyl 2-amino-3-(pyridin-2-yl)propanoate present some variance in classification; therefore, we must adopt the most protective stance.
The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description | Rationale and Implication for Disposal |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Prolonged contact with the skin must be avoided. This dictates the mandatory use of chemically resistant gloves during all handling and disposal procedures. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] | The risk of eye contact requires the use of safety glasses with side shields or goggles. Any operation that could generate dust must be performed with caution. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] | In its solid form, dust inhalation is a primary concern. Handling should occur in a well-ventilated area or a chemical fume hood to minimize respiratory exposure.[1][2] |
Expert Insight: While some suppliers may classify this substance as non-hazardous, the principle of precaution dictates that we treat it according to its potential risks.[3] Laboratories should universally treat all chemical waste as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[4] This approach minimizes risk and ensures compliance with the most stringent interpretations of safety regulations.
Personal Protective Equipment (PPE) and Immediate Handling
Proper PPE is the first line of defense against chemical exposure. Based on the risk assessment, the following PPE is mandatory when handling this compound for disposal.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[1][2]
-
Eye Protection : Use ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Goggles are recommended if there is a risk of splashing or significant dust generation.[5]
-
Skin and Body Protection : A standard laboratory coat is required to protect against incidental skin contact. A full chemical-resistant suit may be necessary for large-scale cleanups.[2]
-
Respiratory Protection : If handling outside of a fume hood where dust may be generated, use a NIOSH-approved P95 or P100 particulate respirator.[2]
The Core Disposal Protocol: A Step-by-Step Guide
Direct disposal of this compound via sanitary sewer or regular trash is strictly prohibited.[4][6] The compound must be managed as hazardous chemical waste and disposed of through a licensed professional service.[1][2] The following protocol aligns with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Step 1: Waste Characterization and Segregation
-
Confirm Identity : Ensure the waste is solely this compound. If it is mixed with other chemicals, the mixture must be identified by the percentage or volume of every component.[9]
-
Segregate Incompatibles : This compound should be stored away from strong oxidizing agents and strong acids.[5] Maintain separate waste streams to prevent dangerous reactions.[9]
Step 2: Containerization
-
Select a Compatible Container : Use a clean, dry, and chemically compatible container, preferably plastic or the original container if it's in good condition.[10][11] Ensure the container is free from damage or leaks.[8]
-
Secure Closure : The container must have a secure, leak-proof screw-top cap. It must be kept closed at all times except when adding waste.[4][10] This is an explicit EPA and OSHA requirement to prevent evaporation and spills.
Step 3: Labeling
-
Affix a Hazardous Waste Tag : As soon as the first quantity of waste is added to the container, it must be labeled.[4][10]
-
Complete the Label Information : The label must, at a minimum, include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the labeled waste container in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[9][11][12] This could be a marked area on a benchtop or within a chemical fume hood.
-
Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste. For acutely toxic materials (P-listed), the limit is one quart.[10]
-
Inspect Weekly : The SAA must be inspected weekly for leaks and proper container labeling.[9]
Step 5: Arranging for Professional Disposal
-
Contact EH&S : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[4][10]
-
Professional Disposal : EH&S will coordinate with a licensed hazardous waste disposal company. These companies use methods such as high-temperature incineration to destroy the chemical in an environmentally sound and compliant manner.[12] Never attempt to transport hazardous waste yourself.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Accidental Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if the material is a fine powder.[2]
-
Contain the Spill : Prevent the spill from spreading or entering drains.[2]
-
Clean Up :
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.
-
Decontaminate : Clean the spill area thoroughly with soap and water.[2]
Regulatory Framework: The Basis of Our Protocols
Adherence to this guide ensures compliance with key federal regulations that govern laboratory safety and hazardous waste management.
-
OSHA 29 CFR 1910.1450 : Known as the "Lab Standard," this regulation mandates the creation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[7][13] This includes procedures for safe handling and disposal.
-
EPA 40 CFR Parts 260-270 : Under the Resource Conservation and Recovery Act (RCRA), these regulations establish the "cradle-to-grave" management system for hazardous waste, including its generation, storage, transportation, and ultimate disposal.[8][14] Our protocol for labeling, storage in SAAs, and use of licensed disposal vendors directly stems from these EPA mandates.
By integrating these expert protocols and regulatory foundations into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure the responsible stewardship of the chemical resources we depend on.
References
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Rules for Hazardous Chemicals . DuraLabel Resources. [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]
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Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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MSDS - Ethyl 3-(2-Pyridylamino)propionate . KM Pharma Solution Private Limited. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate . Angene Chemical. [Link]
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Navigating the Safe Handling of Ethyl 3-(pyridin-2-ylamino)propanoate: A Comprehensive Guide
Prepared by the Office of Application Science
This guide provides essential safety protocols and operational plans for the handling and disposal of Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9), an important intermediate in pharmaceutical synthesis. As a trusted partner in your research, we are committed to providing in-depth technical guidance that extends beyond the product itself, ensuring the safety and success of your scientific endeavors.
A Note on Hazard Classification: It is important to note that Safety Data Sheets (SDS) for Ethyl 3-(pyridin-2-ylamino)propanoate present conflicting hazard information. While some sources classify it as non-hazardous, others identify it as a skin irritant (H315), a serious eye irritant (H319), and a potential respiratory tract irritant (H335). The structural motif of an aminopyridine suggests a cautious approach is warranted. Therefore, this guide adopts the principle of precaution, recommending procedures and personal protective equipment (PPE) suitable for handling a potentially hazardous substance.
Hazard Assessment: Understanding the Risks
The primary potential hazards associated with Ethyl 3-(pyridin-2-ylamino)propanoate are:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
The aminopyridine functional group is a key structural feature that necessitates careful handling. Pyridine and its derivatives are known for their potential toxicity and irritant properties. Adhering to the safety protocols outlined below is crucial to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the recommended PPE for various laboratory operations involving Ethyl 3-(pyridin-2-ylamino)propanoate.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor/particulate cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical safety goggles provide essential protection against splashes and airborne particles. A face shield should be worn over goggles whenever there is a significant risk of splashing, such as when preparing solutions.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including pyridine derivatives. It is imperative to inspect gloves for any signs of degradation before each use and to change them immediately if contamination occurs. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Body Protection: A fully buttoned lab coat protects the skin from accidental spills and splashes. For tasks with a higher risk of significant spills, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood. This engineering control is highly effective at capturing and exhausting airborne contaminants. If work must be conducted outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges is mandatory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Ethyl 3-(pyridin-2-ylamino)propanoate minimizes the risk of exposure.
Preparation
-
Designated Work Area: All work with this compound must be conducted in a designated area, preferably a certified chemical fume hood.
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, before bringing the chemical into the work area.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Handling Procedures
Caption: Safe Handling Workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.
-
Weighing: To minimize dust generation, weigh the solid material carefully within the fume hood. Use a spatula to gently transfer the compound. Avoid any actions that could create airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reaction Monitoring: Keep all reaction vessels closed to the extent possible while maintaining necessary experimental conditions.
Post-Handling Decontamination
-
Surface Cleaning: After completing your work, decontaminate all surfaces in the fume hood with an appropriate cleaning agent (e.g., soap and water), followed by a rinse with water.
-
Glassware: Decontaminate all glassware used. If necessary, rinse with a suitable solvent (which should be collected as hazardous waste) before washing.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
-
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal Plan: Responsible Management
All waste materials contaminated with Ethyl 3-(pyridin-2-ylamino)propanoate must be treated as hazardous waste.
Caption: Waste Disposal Workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent materials) in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste (e.g., reaction residues, contaminated solvents) in a separate, compatible, and clearly labeled waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 3-(pyridin-2-ylamino)propanoate," and a description of the contents.
-
Keep waste containers securely sealed when not in use.
-
Store waste in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Never dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. The typical method for disposal of such compounds is high-temperature incineration.
-
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with Ethyl 3-(pyridin-2-ylamino)propanoate, ensuring both personal safety and the integrity of their research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions]([Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
